molecular formula C12H20Cl2N2 B8088160 Piperidin-4-yl-o-tolyl-amine dihydrochloride

Piperidin-4-yl-o-tolyl-amine dihydrochloride

Cat. No.: B8088160
M. Wt: 263.20 g/mol
InChI Key: WLTMPXAIVSBZEQ-UHFFFAOYSA-N
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Description

Piperidin-4-yl-o-tolyl-amine dihydrochloride is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Compounds featuring a piperidine-arylamine core, such as this one, are frequently investigated as key synthetic intermediates for the development of novel pharmacologically active molecules . The piperidine scaffold is a privileged structure in pharmaceuticals, often contributing to bioactive molecules' ability to interact with a range of biological targets . Research into structurally similar 4-(2-aminoethyl)piperidine derivatives has demonstrated their potential as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for treating psychiatric and neurological disorders . Furthermore, monomeric alkaloids containing nitrogen heterocycles are extensively studied for their antimicrobial properties, showing potential to inhibit the growth of resistant bacterial and fungal strains through mechanisms such as disrupting cell membrane permeability and inhibiting efflux pumps . As a fine chemical with high purity, this compound serves as a critical reagent for constructing more complex molecules, screening for biological activity, and optimizing lead compounds in various therapeutic areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methylphenyl)piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11;;/h2-5,11,13-14H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMPXAIVSBZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Piperidin-4-yl-o-tolyl-amine dihydrochloride CAS number 1229625-38-0

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Piperidin-4-yl-o-tolyl-amine Dihydrochloride CAS: 1229625-38-0 Role: Privileged Scaffold for CNS & GPCR Ligand Discovery[1]

Executive Summary & Strategic Utility

This compound (CAS 1229625-38-0) is a high-value diamine scaffold predominantly utilized in the synthesis of central nervous system (CNS) active agents.[1] Structurally, it consists of a piperidine ring functionalized at the C4 position with an ortho-toluidine moiety.[1]

This molecule represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for:

  • Sigma-1 (

    
    ) Receptor Modulators:  Used in neuroprotective and analgesic drug discovery.
    
  • 5-HT (Serotonin) & Dopamine Antagonists: The 4-amino-piperidine core is a pharmacophore found in atypical antipsychotics (e.g., analogs of Pimavanserin) and antihistamines.[1]

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for substitution make it an ideal fragment for exploring lipophilic pockets in GPCRs.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name N-(2-Methylphenyl)piperidin-4-amine dihydrochloride
Common Name 4-(o-Tolylamino)piperidine 2HCl
CAS Number 1229625-38-0
Molecular Formula

Molecular Weight 263.21 g/mol
Free Base MW 190.29 g/mol
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Et2O)
pKa (Calc) ~10.5 (Piperidine N), ~4.5 (Aniline N)
Appearance Off-white to pale beige crystalline solid

Synthetic Pathway & Experimental Protocol

The robust synthesis of CAS 1229625-38-0 relies on a Reductive Amination strategy followed by Acidolytic Deprotection .[1] This route is preferred over direct nucleophilic substitution due to higher yields and the avoidance of bis-alkylation byproducts.[1]

Workflow Visualization

Synthesis_Pathway Start N-Boc-4-Piperidone (Starting Material) Intermediate Imine Intermediate (Transient) Start->Intermediate Dehydration Reagent o-Toluidine (Amine Source) Reagent->Intermediate Boc_Product N-Boc-Protected Precursor Intermediate->Boc_Product Reductive Amination Reductant NaBH(OAc)3 / AcOH (Reduction) Reductant->Boc_Product Final CAS 1229625-38-0 (Dihydrochloride Salt) Boc_Product->Final Hydrolysis Deprotection 4M HCl in Dioxane (Deprotection) Deprotection->Final

Figure 1: Step-wise synthetic logic for constructing the 4-amino-piperidine core.

Detailed Protocol

Step 1: Reductive Amination (Formation of the C4-N Bond) Rationale: Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to reduce the imine selectively without reducing the ketone starting material or the aromatic ring.

  • Setup: In a dry 500 mL round-bottom flask under

    
     atmosphere, dissolve 1-Boc-4-piperidone  (10.0 g, 50 mmol) and o-toluidine  (5.9 g, 55 mmol, 1.1 eq) in 1,2-Dichloroethane (DCE, 150 mL).
    
  • Activation: Add Acetic Acid (3.0 g, 50 mmol, 1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15.9 g, 75 mmol, 1.5 eq) portion-wise over 20 minutes.

    • Critical Check: Gas evolution (

      
      ) will occur; ensure adequate venting.
      
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot (

      
      ) should disappear.
      
  • Workup: Quench with saturated

    
     solution. Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexane) yields the N-Boc-protected intermediate as a white solid.[1]

Step 2: Deprotection (Salt Formation) Rationale: Using HCl in dioxane allows for the precipitation of the product directly as the dihydrochloride salt, ensuring high purity without column chromatography.

  • Dissolution: Dissolve the N-Boc intermediate (from Step 1) in minimal 1,4-dioxane or MeOH (5 mL/g).

  • Acidolysis: Add 4M HCl in 1,4-dioxane (10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. A thick precipitate will form.

    • Validation: LC-MS should show a mass peak of 191.15 [M+H]+ (Free base mass).[2]

  • Isolation: Filter the solid precipitate under inert gas (hygroscopic!). Wash with cold diethyl ether (

    
    ) to remove residual HCl and byproducts.
    
  • Drying: Dry under high vacuum at 40°C for 24 hours to yield This compound .

Applications in Drug Discovery

This scaffold is a versatile "linker" module. The secondary amine on the piperidine ring (


) allows for diversification, while the aromatic amine (

) provides specific receptor interactions.
A. Sigma-1 Receptor Ligands (Neuroprotection)

The N-alkyl-4-aminopiperidine motif is a classic pharmacophore for Sigma-1 receptors.[1]

  • Mechanism: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the Sigma-1 binding pocket.[1] The o-tolyl group occupies the primary hydrophobic sub-pocket.[1]

  • Utility: Researchers use CAS 1229625-38-0 to synthesize libraries by alkylating the piperidine nitrogen with various benzyl or phenethyl halides.[1]

B. 5-HT2A / D2 Receptor Antagonists

Structurally similar to the core of Pimavanserin (a 5-HT2A inverse agonist), this molecule allows for the exploration of "linker" length and rigidity.[1]

  • SAR Logic: The o-methyl group on the aniline ring restricts rotation (atropisomerism potential), potentially locking the molecule into a bioactive conformation that favors receptor binding over the unsubstituted phenyl analog.

SAR Logic Flow

SAR_Logic Core CAS 1229625-38-0 (Scaffold) Mod_N1 N1-Alkylation/Acylation (Diversity Vector) Core->Mod_N1 Primary Synthetic Handle Mod_Ar Aryl Substitution (Fixed Motif) Core->Mod_Ar Provides Steric Lock (o-Me) Target_Sigma Target: Sigma-1 Receptor (Requires Hydrophobic N1-Benzyl) Mod_N1->Target_Sigma Add Benzyl Group Target_GPCR Target: 5-HT2A / D2 (Requires Urea/Amide Linker) Mod_N1->Target_GPCR Add Urea/Heterocycle

Figure 2: Structure-Activity Relationship (SAR) decision tree for utilizing the scaffold.

Handling & Safety

  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in acidic media; unstable in strong basic aqueous solutions (free base oxidizes slowly in air).

  • Toxicology: Treat as a potential irritant and biologically active CNS agent. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.).[3] N-(2-methylphenyl)piperidin-4-amine.[1][2] National Library of Medicine. Retrieved from [Link]

  • Janssen Pharmaceutica. (1979). N-(4-piperidinyl)-N-phenylamides. US Patent 4,179,569.[4] Retrieved from

Sources

Technical Monograph: Process Development and Synthesis of Piperidin-4-yl-o-tolyl-amine Dihydrochloride

[1]

Executive Summary

Piperidin-4-yl-o-tolyl-amine dihydrochloride (Systematic Name: N-(2-methylphenyl)piperidin-4-amine dihydrochloride) is a high-value pharmacophore intermediate used extensively in the discovery of CNS-active agents, particularly ligands for Sigma receptors (


)Nociceptin receptorsKinase inhibitors1

Its structural core—a 4-aminopiperidine scaffold linked to an ortho-substituted aniline—provides a rigid semi-aromatic backbone essential for binding affinity in hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).[1] This guide outlines a scalable, robust synthetic route designed for high purity (>98%) and reproducibility, moving beyond bench-scale limitations to a process-ready workflow.

Strategic Importance & Retrosynthetic Analysis

Structural Disconnection

The synthesis is best approached via a Reductive Amination strategy.[1][2][3][4] This pathway offers superior atom economy and impurity control compared to nucleophilic substitution (SN2) methods, which often suffer from over-alkylation or elimination side reactions.[1]

Retrosynthetic Logic:

  • Target: Piperidin-4-yl-o-tolyl-amine (Dihydrochloride salt).[1]

  • Disconnection: C-N bond between the piperidine C4 and the aniline nitrogen.[1]

  • Precursors: o-Toluidine (Nucleophile) and N-Boc-4-piperidone (Electrophile).[1]

  • Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is selected for the piperidine nitrogen to prevent polymerization and ensure regioselectivity during the amination.[1]

Visual Pathway (DOT Diagram)

GRaw1N-Boc-4-piperidoneImineIntermediate Imine(In Situ)Raw1->ImineCondensation(AcOH, DCM)Raw2o-ToluidineRaw2->ImineAmine_ProtN-Boc-Protected AmineImine->Amine_ProtReduction(NaBH(OAc)3)FinalPiperidin-4-yl-o-tolyl-amineDihydrochlorideAmine_Prot->FinalDeprotection & Salt Formation(HCl/Dioxane)

Caption: Retrosynthetic flow from commercially available starting materials to the final dihydrochloride salt.

Synthetic Methodology (The Core Protocol)

Step 1: Reductive Amination

Objective: Coupling of N-Boc-4-piperidone and o-toluidine.[1] Critical Reagent: Sodium Triacetoxyborohydride (STAB).[1][4] Rationale: Unlike Sodium Borohydride (NaBH4), STAB is less reactive toward ketones but highly reactive toward imines.[1] This chemoselectivity prevents the direct reduction of the starting piperidone to the alcohol impurity (4-hydroxypiperidine derivative).[1]

Protocol:

  • Setup: Charge a dry reactor with N-Boc-4-piperidone (1.0 equiv) and 1,2-Dichloroethane (DCE) (10 vol).

  • Activation: Add o-Toluidine (1.1 equiv) followed by Glacial Acetic Acid (1.5 equiv). Stir at 20–25°C for 2 hours to promote imine formation.

    • Checkpoint: Monitor by TLC or HPLC for the disappearance of the ketone.[1]

  • Reduction: Cool the mixture to 0–5°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 30 minutes. Exothermic reaction—control internal temperature <10°C.[1]

  • Quench: After 12 hours at room temperature, quench with saturated aqueous NaHCO3.

  • Workup: Extract with DCM, wash with brine, and dry over Na2SO4. Concentrate to yield the N-Boc-protected intermediate.[1]

Step 2: Deprotection and Salt Formation

Objective: Removal of the Boc group and formation of the stable dihydrochloride salt.[1] Critical Reagent: 4M HCl in 1,4-Dioxane (anhydrous).[1]

Protocol:

  • Dissolution: Dissolve the crude N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (4.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Significant precipitation of the salt will occur.[1]

  • Isolation: Filter the white solid under N2 atmosphere (hygroscopic).

  • Purification: Wash the filter cake with cold diethyl ether (2x) to remove organic impurities and residual aniline.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Optimization & Critical Control Points

The following table summarizes parameters optimized for scale-up to ensure safety and yield.

ParameterOptimized ConditionTechnical Rationale
Solvent (Step 1) 1,2-Dichloroethane (DCE)Promotes imine formation better than THF; allows easy phase separation.[1]
Reducing Agent NaBH(OAc)3 (STAB)Prevents reduction of ketone to alcohol (common impurity with NaBH4).[1]
Stoichiometry 1.1 eq o-ToluidineSlight excess ensures complete consumption of the expensive Boc-piperidone.[1]
Acid Source (Step 2) HCl/DioxaneAnhydrous conditions prevent hydrolysis side-reactions; facilitates precipitation.[1]
Temperature (Step 1) <10°C during additionControls hydrogen evolution and exotherm during hydride addition.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)
  • δ 9.10 (br s, 2H): NH2+ (Piperidine ammonium protons).[1]

  • δ 7.15–6.80 (m, 4H): Aromatic protons (o-tolyl ring).[1]

  • δ 3.60 (m, 1H): CH-N (Methine proton at C4 position).[1]

  • δ 3.30 (m, 2H): Piperidine ring equatorial protons.[1]

  • δ 2.95 (m, 2H): Piperidine ring axial protons.[1]

  • δ 2.25 (s, 3H): Ar-CH3 (Methyl group on the aromatic ring).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]+ = 191.15 (Calculated for C12H18N2 free base).[1]

  • Note: The dihydrochloride salt (MW ~263.[1]2) will dissociate in the MS source, showing the free base mass.[1]

Safety & Handling (E-E-A-T)

Warning: This protocol involves hazardous materials.

  • o-Toluidine: Classified as a Carcinogen (Category 1B) and toxic by inhalation/skin contact.[1] All weighing and transfers must occur within a certified fume hood using double nitrile gloves.[1]

  • STAB: Evolves hydrogen gas upon contact with moisture/acid.[1] Ensure adequate venting.[1]

  • HCl/Dioxane: Corrosive and flammable.[1] Dioxane is a peroxide former; test for peroxides before use.[1]

Reaction Mechanism Visualization

The following diagram illustrates the reductive amination mechanism, highlighting the role of the acid catalyst.

MechanismStep1Ketone Activation(Protonation by AcOH)Step2Nucleophilic Attack(o-Toluidine adds to Carbonyl)Step1->Step2Step3Carbinolamine IntermediateStep2->Step3Step4Dehydration to Iminium IonStep3->Step4- H2OStep5Hydride Transfer(From STAB to Iminium)Step4->Step5Step6Secondary Amine ProductStep5->Step6

Caption: Mechanistic pathway of the reductive amination showing the critical iminium ion formation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Common Organic Chemistry. (n.d.).[1] "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • Boston University. (2011).[1] "Synthesis of Drug-Like Amides via Reductive Amination." OpenBU.

  • DTIC. (2025). "Piperidine Synthesis and Fentanyl Precursor Analysis." Defense Technical Information Center.[1]

The Multifaceted Biological Activities of Piperidin-4-yl-o-tolyl-amine Dihydrochloride and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug design is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and basicity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The N-aryl-piperidin-4-amine framework, a key derivative of the piperidine scaffold, has emerged as a particularly versatile pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of Piperidin-4-yl-o-tolyl-amine dihydrochloride and its structurally related analogs, offering insights into their mechanisms of action, relevant experimental protocols, and potential therapeutic applications. Due to the limited publicly available data on this compound, this guide will focus on the broader class of N-aryl-piperidin-4-amines, with the o-tolyl substitution providing a specific point of reference for structure-activity relationship (SAR) discussions.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous FDA-approved drugs and clinical candidates.[4] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or be protonated to form a cationic center, facilitating interactions with biological targets.[3] This adaptability has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[5]

Diverse Biological Activities of N-Aryl-Piperidin-4-Amine Derivatives

The N-aryl-piperidin-4-amine core is associated with a remarkable diversity of biological effects, highlighting its potential as a template for the development of novel therapeutics. Key activities identified for this class of compounds include:

  • Central Nervous System (CNS) Modulation:

    • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Several N-aryl-piperidine derivatives have been identified as potent agonists of TAAR1, a G-protein coupled receptor implicated in the modulation of monoaminergic systems.[[“]][7] TAAR1 agonists are being investigated as a novel class of antipsychotics with a mechanism of action distinct from traditional dopamine D2 receptor antagonists.[4][7] They have shown promise in preclinical models of psychosis by attenuating hyperdopaminergic states.[7][8]

    • Dopamine Transporter (DAT) Inhibition: Certain N-substituted 4-arylmethoxypiperidines have demonstrated potent inhibitory activity at the dopamine transporter, suggesting potential applications in conditions characterized by dopamine dysregulation.[9]

  • Antifungal Activity:

    • Ergosterol Biosynthesis Inhibition: A significant body of research has focused on 4-aminopiperidines as antifungal agents.[9][10][11] These compounds can inhibit key enzymes in the fungal ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[9][11] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[12]

  • Anti-inflammatory and Anti-cancer Activity:

    • MALT1 Protease Inhibition: N-aryl-piperidine-4-carboxamides have been identified as potent and selective inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1) protease.[13][14] MALT1 is a key mediator of NF-κB signaling, a pathway that is often dysregulated in autoimmune diseases and certain B-cell lymphomas.[2][15] Inhibition of MALT1 represents a promising therapeutic strategy for these conditions.[16]

Mechanisms of Action and Signaling Pathways

TAAR1 Agonism and Dopaminergic Modulation

TAAR1 agonists exert their effects by modulating dopamine neurotransmission.[[“]] Upon activation, TAAR1, a Gs-coupled receptor, leads to an increase in intracellular cAMP levels.[8] This signaling cascade can influence the activity of dopamine neurons, leading to a reduction in dopamine release.[[“]] This mechanism provides a potential avenue for treating psychosis without the direct D2 receptor blockade associated with many current antipsychotics, potentially leading to a more favorable side-effect profile.[4]

TAAR1_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron TAAR1_Agonist N-Aryl-Piperidin-4-Amine (TAAR1 Agonist) TAAR1 TAAR1 Receptor TAAR1_Agonist->TAAR1 Binds to Gs Gs Protein TAAR1->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Dopamine_Vesicle Dopamine Vesicles PKA->Dopamine_Vesicle Inhibits Exocytosis Dopamine_Release Dopamine Release (Reduced) Dopamine_Vesicle->Dopamine_Release

Caption: TAAR1 Agonist Signaling Pathway in a Presynaptic Dopamine Neuron.

MALT1 Protease Inhibition and NF-κB Signaling

MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptor and Toll-like receptor activation.[2][15] In certain B-cell lymphomas, this pathway is constitutively active, driving cell survival and proliferation.[17] N-aryl-piperidine-4-carboxamide inhibitors bind to the active site of MALT1, blocking its proteolytic activity.[14] This prevents the cleavage of MALT1 substrates, such as BCL10 and A20, thereby inhibiting the downstream activation of IKK and subsequent NF-κB nuclear translocation.[15]

MALT1_Inhibition_Pathway cluster_CBM CBM Complex CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 Protease BCL10->MALT1 IKK IKK Complex MALT1->IKK Activates Inhibitor N-Aryl-Piperidine Inhibitor Inhibitor->MALT1 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates

Caption: Inhibition of the MALT1-mediated NF-κB Signaling Pathway.

Ergosterol Biosynthesis Inhibition

The antifungal activity of 4-aminopiperidine derivatives stems from their ability to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] These compounds typically inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.[11] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane fluidity and function, ultimately leading to fungal cell death.[12]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Enzyme1 Sterol C14-Reductase Intermediates->Enzyme1 Enzyme2 Sterol C8-Isomerase Intermediates->Enzyme2 Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Inhibitor 4-Aminopiperidine Derivative Inhibitor->Enzyme1 Inhibits Inhibitor->Enzyme2 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the biological activity of N-aryl-piperidin-4-amine derivatives.

In Vitro Assays
Assay TypeDescriptionKey Parameters Measured
TAAR1 Receptor Activation Assay Typically performed in cell lines (e.g., HEK293) expressing the TAAR1 receptor. Agonist activity is measured by quantifying the downstream signaling events, such as cAMP production using a BRET-based biosensor.[7][8]EC50 (half-maximal effective concentration)
MALT1 Protease Activity Assay A fluorogenic cleavage assay is used to measure the enzymatic activity of MALT1.[10] The assay can be performed with purified MALT1 protein or with immunoprecipitated MALT1 from cell lysates.IC50 (half-maximal inhibitory concentration)
Antifungal Susceptibility Testing The minimum inhibitory concentration (MIC) is determined using standardized microbroth dilution methods according to CLSI guidelines.[3][9]MIC (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism)
Ergosterol Biosynthesis Assay Fungal cells are treated with the test compound, and the total sterol content is extracted and quantified spectrophotometrically or by GC-MS to determine the percentage of ergosterol inhibition.[3][18]Percentage of ergosterol inhibition
In Vivo Models
ModelApplicationExperimental Outline
Dopamine Transporter Knockout (DAT-KO) Rodent Model To assess the antipsychotic-like potential of TAAR1 agonists. These animals exhibit hyperlocomotion due to elevated extracellular dopamine levels.[7]DAT-KO mice or rats are administered the test compound, and changes in locomotor activity are measured using automated activity chambers. A dose-dependent reduction in hyperlocomotion indicates potential antipsychotic efficacy.
Hot-Plate Test To evaluate the analgesic properties of the compounds.[19]Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a hind paw or jumping) is measured before and after compound administration. An increase in latency indicates an analgesic effect.
Xenograft Models of B-cell Lymphoma To assess the in vivo anti-cancer efficacy of MALT1 inhibitors.[15]Human B-cell lymphoma cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MALT1 inhibitor, and tumor growth is monitored over time.

Quantitative Data Summary

The following table summarizes representative quantitative data for various N-aryl-piperidine derivatives, highlighting their potency across different biological targets.

Compound ClassTargetAssayPotencyReference
4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamideTAAR1BRET AssayEC50 = 0.033 µM[7]
N-aryl-piperidine-4-carboxamidesMALT1 ProteaseBiochemical AssayPotent inhibition (specific IC50 values not always disclosed)[13][14]
1-benzyl-N-dodecylpiperidin-4-amineAntifungal (Candida spp., Aspergillus spp.)Microbroth DilutionMIC values in the low µg/mL range[9]
N-substituted 4-(arylmethoxy)piperidinesDopamine TransporterRadioligand BindingIC50 values in the nanomolar range[9]

Safety and Toxicity Profile

The safety profile of piperidine derivatives is a critical consideration in drug development. Piperidine itself can be a strong irritant and may cause burns upon contact.[20] Acute toxicity studies in animals have shown moderate oral toxicity for piperidine.[21] For N-aryl-piperidine derivatives, potential toxicities will depend on the specific substitutions and the overall physicochemical properties of the molecule.

  • Cytotoxicity: In vitro cytotoxicity assays using various human cell lines are essential to assess the therapeutic index of compounds, particularly for antifungal and anticancer agents. For example, some 4-aminopiperidine antifungal candidates have been evaluated for toxicity against HL-60, HUVEC, and MCF10A cells.[9]

  • Off-target Effects: Given the diverse biological activities of the piperidine scaffold, it is crucial to screen for off-target effects. For instance, long-term pharmacological inhibition of MALT1 has been associated with a reduction in regulatory T cells, which could have implications for immune homeostasis.[22][23]

  • Metabolic Stability: The metabolic stability of N-aryl-piperidine derivatives can be influenced by the nature of the substituents. For some N-aryl-piperidine-4-carboxamide MALT1 inhibitors, high clearance due to amide cleavage was an initial challenge that was addressed through structural modifications.[14]

Conclusion and Future Directions

The N-aryl-piperidin-4-amine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives demonstrating potent and diverse biological activities. The potential of these compounds as TAAR1 agonists for the treatment of psychosis, MALT1 inhibitors for cancer and autoimmune diseases, and ergosterol biosynthesis inhibitors for fungal infections is well-supported by preclinical data. The o-tolyl substitution on the aryl ring of the parent compound, this compound, likely influences its conformational preferences and electronic properties, which in turn would modulate its binding affinity and activity at various biological targets.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the piperidine ring and the aryl moiety is needed to optimize potency, selectivity, and pharmacokinetic properties for each biological target.[1][24]

  • Mechanism of Action Elucidation: Further studies are required to fully understand the intricate signaling pathways modulated by these compounds and to identify potential off-target effects.

  • In Vivo Efficacy and Safety Assessment: Promising lead compounds need to be rigorously evaluated in relevant animal models of disease to establish their therapeutic potential and to conduct comprehensive safety and toxicology studies.

The continued investigation of N-aryl-piperidin-4-amine derivatives holds significant promise for the discovery and development of novel and effective therapies for a range of human diseases.

References

  • Mechanism of action of TAAR1 agonists - Consensus. (n.d.).
  • Measurement of Endogenous MALT1 Activity. Bio-protocol, 2023.
  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed, 2018.
  • A Comprehensive in vitro and in silico Assessment on Inhibition of CYP51B and Ergosterol Biosynthesis by Eugenol in Rhizopus oryzae. PMC, 2022.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PMC, 2021.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives.
  • N-Aryl-Piperidine-4-Carboxamides as a Novel Class of Potent Inhibitors of MALT1 Proteolytic Activity.
  • Application Notes and Protocols for Combination Therapy of Antifungal Agents Targeting Ergosterol Biosynthesis. Benchchem, n.d.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed, 2021.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI, 2021.
  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Deriv
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. JCI Insight, 2018.
  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC, n.d.
  • Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. PMC, n.d.
  • SAFETY D
  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric tre
  • The Inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) Protease as Potential Treatment of ABC-DLBCL and Similar Diseases. ACS Medicinal Chemistry Letters, 2024.
  • Piperidine: Human health tier II assessment. Australian Government Department of Health, 2016.
  • A New “Brew” of MALT1 Inhibitors. PMC, n.d.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed, n.d.
  • Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like P
  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia.
  • Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like P
  • Inhibitors of Ergosterol Biosynthesis as Antifungal Agents. Bentham Science, n.d.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine deriv
  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI, 2022.
  • Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. PMC, n.d.
  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 2018.
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Sources

Methodological & Application

Topic: A Framework for the In Vitro Assay Development of Novel Piperidine Scaffolds, Exemplified by Piperidin-4-yl-o-tolyl-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Consequently, novel piperidine-containing molecules like Piperidin-4-yl-o-tolyl-amine dihydrochloride represent promising starting points for drug discovery campaigns. However, without a known biological target, the initial characterization of such compounds presents a significant challenge. This application note provides a comprehensive, tiered framework for the in vitro assay development of novel chemical entities. Using this compound as a representative example, we outline a systematic progression from broad target class identification to the development and validation of specific biochemical and cell-based functional assays. We emphasize the causality behind experimental choices and provide detailed, field-proven protocols for a hypothetical kinase inhibitor workflow, ensuring that each stage generates robust, reliable, and decision-driving data.

Introduction to the Piperidine Scaffold and Assay Development Strategy

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its favorable physicochemical properties, which can enhance druggability, improve pharmacokinetic profiles (ADME), and reduce toxicity.[1] Its structural versatility allows for precise vectoral arrangements of substituents, enabling interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases.[1][2]

This compound is a novel compound built around this core structure.[3] When a compound's mechanism of action is unknown, a structured and logical cascade of in vitro assays is required to first identify its biological target and then quantify its activity and functional effects.

This guide details a three-phase strategy:

  • Phase 1: Target Class Identification. Employing broad, high-throughput screening to identify the compound's likely biological target(s).

  • Phase 2: Biochemical Potency Determination. Developing a robust, target-specific biochemical assay to precisely measure key parameters like IC50.

  • Phase 3: Cellular Functional Characterization. Transitioning to cell-based assays to confirm target engagement and functional activity in a more physiologically relevant context.

This entire process is underpinned by a rigorous approach to assay validation, ensuring data integrity and compliance with regulatory expectations.[4][5]

Phase 1: Target Class Identification Workflow

For a novel compound with an unknown mechanism, the initial step is to screen it against large, diverse panels of biological targets. This is typically accomplished through partnerships with specialized contract research organizations (CROs). Based on the piperidine scaffold's known promiscuity, logical starting points include:

  • Kinase Panels: Screening against a comprehensive panel of human kinases is essential, as many small molecule inhibitors target the ATP-binding site.[6]

  • GPCR Panels: Radioligand binding or functional assays against a panel of common GPCRs can identify receptor-specific activity.

  • Ion Channel Panels: Electrophysiology or fluorescence-based assays can reveal effects on ion channel function.

For the remainder of this guide, we will proceed with the hypothetical scenario that a primary screen of this compound revealed potent inhibitory activity against a specific protein kinase (e.g., a Receptor Tyrosine Kinase, RTK).

Figure 1: Tiered Assay Development Workflow.

Phase 2: Biochemical Assay Development - Kinase Inhibition

3.1 Scientific Rationale & Causality

Once a target kinase is identified, the first step is to quantify the compound's inhibitory potency in a purified, cell-free system. This biochemical assay removes the complexities of the cellular environment (e.g., membrane permeability, efflux pumps) to measure direct interaction between the inhibitor and the enzyme.[7] The primary output is the IC50 value , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]

The choice of assay format is critical. Fluorescence-based assays, such as those measuring ADP production (e.g., ADP-Glo™) or using FRET-based peptide substrates, are common due to their high-throughput nature and sensitivity. For competitive inhibitors, the concentration of ATP used in the assay is a crucial parameter; running the assay at an ATP concentration equal to its Michaelis-Menten constant (Km) provides a standardized condition for comparing inhibitor potencies.[7]

3.2 Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for determining the IC50 value of this compound against a purified protein kinase.

1. Materials and Reagents:

  • Purified, active protein kinase of interest.
  • Specific peptide substrate for the kinase.
  • This compound (test compound).
  • Known inhibitor for the target kinase (positive control, e.g., Staurosporine).
  • Assay Buffer: Optimized for the specific kinase (typically contains HEPES, MgCl2, Brij-35, and DTT).
  • ATP solution.
  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).
  • 384-well, low-volume, white microplates.
  • Plate reader capable of luminescence detection.

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from 1 mM. This will be the source plate.
  • Assay Plate Preparation: Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate.
  • Compound Addition: Transfer 25 nL of the compound serial dilutions from the source plate to the assay plate. Also include wells for a positive control inhibitor and a "no inhibitor" (0% inhibition, DMSO only) control.
  • Enzyme Addition: Add 2.5 µL of the purified kinase (at a 2X final concentration) diluted in assay buffer to all wells.
  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (both at 2X final concentration, with ATP at its Km value) to all wells to start the reaction.
  • Kinase Reaction: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for the determined linear reaction time (e.g., 60 minutes).
  • Reaction Termination & Detection: Stop the reaction and detect kinase activity by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent).
  • Data Acquisition: After the final incubation, read the luminescence signal on a plate reader.

3.3 Data Analysis and Presentation

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Where Signal_Background is a control without enzyme.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data using a four-parameter logistic non-linear regression model to calculate the IC50 value.

Table 1: Representative IC50 Data for this compound

CompoundTarget KinaseATP Conc. (µM)IC50 (nM)Hill Slope
Piperidin-4-yl-o-tolyl-amineKinase X10 (Km)75.31.05
Staurosporine (Control)Kinase X10 (Km)5.80.98

Phase 3: Cell-Based Functional Assay Development

4.1 Scientific Rationale & Causality

While a biochemical IC50 is essential, it does not guarantee efficacy in a cellular context.[6] A compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the complex intracellular environment. Therefore, a cell-based assay is a critical next step to measure functional inhibition.[9][10]

A cellular phosphorylation assay measures the phosphorylation status of the kinase's direct downstream substrate. A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of target engagement and functional pathway inhibition.[6]

cluster_workflow Cell-Based Phosphorylation Assay Workflow A 1. Cell Seeding Seed cells in 96/384-well plates and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of the -amine compound. A->B C 3. Ligand Stimulation (If required) Stimulate receptor kinase with its cognate ligand to activate pathway. B->C D 4. Cell Lysis Lyse cells to release intracellular proteins. C->D E 5. Detection Use specific antibodies to detect phosphorylated vs. total substrate (e.g., AlphaLISA, HTRF). D->E F 6. Data Analysis Normalize phospho-signal to total protein and calculate cellular IC50. E->F

Sources

Efficacy Evaluation of Piperidin-4-yl-o-tolyl-amine dihydrochloride: Application Notes & Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the preclinical evaluation of novel piperidine derivatives, using Piperidin-4-yl-o-tolyl-amine dihydrochloride as a representative compound. Given the broad therapeutic potential of the piperidine scaffold, this guide outlines detailed protocols for assessing efficacy in validated animal models of neuropathic pain, inflammatory pain, and neurodegenerative diseases, specifically Alzheimer's and Parkinson's. The protocols are designed to be robust and reproducible, with a focus on the scientific rationale behind experimental design, endpoint selection, and data interpretation. This guide is intended to serve as a foundational resource for investigators initiating in vivo efficacy studies for this class of compounds.

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to analgesic, anti-inflammatory, anti-cancer, and central nervous system effects.[2] The versatility of the piperidine structure allows for fine-tuning of its physicochemical properties, enhancing its "druggability" by improving metabolic stability, membrane permeability, and pharmacokinetic profiles.[1]

This compound, as a novel derivative, warrants a systematic investigation into its therapeutic potential. The initial steps in this process involve a series of well-designed in vivo studies to establish proof-of-concept and elucidate its pharmacological profile. This guide provides the necessary protocols to embark on this investigation.

Foundational In Vivo Studies: Setting the Stage for Efficacy

Prior to initiating large-scale efficacy studies, it is imperative to conduct preliminary in vivo assessments to determine the compound's basic pharmacokinetic (PK) and toxicological properties. These studies are crucial for selecting a safe and effective dose range for subsequent experiments.[3][4]

Dose Range-Finding (DRF) Studies

A DRF study is a critical first step to identify the Maximum Tolerated Dose (MTD) and to observe any overt signs of toxicity.[5]

Protocol: Rodent Dose Range-Finding Study

  • Animal Selection: Utilize a small cohort of the rodent species and strain that will be used in the efficacy studies (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign 2-3 animals per dose group.

  • Dose Selection: Based on any available in vitro cytotoxicity data or literature on similar compounds, select a wide range of doses (e.g., logarithmic or semi-logarithmic spacing). Include a vehicle control group.[6]

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral abnormalities.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.

ParameterRecommendationRationale
Species Mouse (C57BL/6) or Rat (Sprague-Dawley)Commonly used in preclinical studies with extensive historical data.
Group Size 2-3 animals/sex/groupSufficient for initial toxicity assessment while minimizing animal use.
Dose Levels Minimum of 3, plus vehicle controlTo establish a dose-response relationship for toxicity.[7]
Observation Period 7-14 daysTo capture both acute and sub-acute toxicity.
In Vivo Pharmacokinetic (PK) Screening

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen.[2][8]

Protocol: Single-Dose PK Study in Rodents

  • Animal Selection: Use the same species and strain as in the DRF and planned efficacy studies.

  • Group Allocation: Assign 3-4 animals per time point.

  • Dosing: Administer a single dose of this compound (a dose well below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability (F%).[8]

Efficacy in Models of Pain

Given the known analgesic properties of many piperidine derivatives, assessing the efficacy of this compound in pain models is a logical starting point.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and well-validated model of peripheral neuropathic pain that mimics symptoms such as allodynia and hyperalgesia.[9][10][11]

Protocol: CCI Model in Rats

  • Animal Selection: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral surface of the mid-thigh.

    • Expose the common sciatic nerve through blunt dissection of the biceps femoris muscle.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.[10]

    • Close the muscle layer and skin with sutures or staples.

    • A sham-operated group should undergo the same procedure without nerve ligation.

  • Post-Operative Care: House animals individually with easy access to food and water. Monitor for signs of infection.

  • Drug Administration: Begin treatment with this compound at the selected doses (based on DRF and PK data) after a period of pain development (e.g., 7-14 days post-surgery).

  • Behavioral Testing (Endpoints):

    • Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates allodynia.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). A shortened latency indicates hyperalgesia.

    • Testing should be performed at baseline (before surgery), post-surgery to confirm pain development, and at various time points after drug administration.

CCI_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Surgery CCI Surgery (Sciatic Nerve Ligation) Baseline->Surgery Sham Sham Surgery Baseline->Sham Pain_Dev Pain Development (7-14 days) Surgery->Pain_Dev Sham->Pain_Dev Confirm_Pain Confirm Pain Phenotype (Behavioral Testing) Pain_Dev->Confirm_Pain Treatment Drug/Vehicle Administration Confirm_Pain->Treatment Post_Treat_Test Post-Treatment Behavioral Testing Treatment->Post_Treat_Test

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

The CFA-induced inflammation model is a robust and widely used model of persistent inflammatory pain.[12]

Protocol: CFA-Induced Inflammatory Pain in Mice

  • Animal Selection: C57BL/6 mice are a suitable strain.

  • Induction of Inflammation:

    • Briefly restrain the mouse.

    • Inject 20 µL of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) into the plantar surface of one hind paw.[13][14]

    • The contralateral paw can be injected with saline to serve as a control.

  • Drug Administration: Administer this compound at various time points after CFA injection, depending on the desired therapeutic window (acute or chronic).

  • Behavioral Testing (Endpoints):

    • Mechanical Allodynia: Assessed using von Frey filaments.

    • Thermal Hyperalgesia: Assessed using a radiant heat source.

    • Edema: Measure paw thickness with a digital caliper to quantify inflammation.

    • Testing is typically performed a few hours to several days after CFA injection.

Efficacy in Models of Neurodegenerative Disease

The neuroprotective potential of piperidine derivatives makes them interesting candidates for neurodegenerative disorders.

Alzheimer's Disease: 5xFAD Transgenic Mouse Model

The 5xFAD mouse model is an aggressive model of amyloid pathology, developing amyloid plaques and cognitive deficits at an early age.[15][16]

Protocol: Efficacy Study in 5xFAD Mice

  • Animal Selection: Use 5xFAD transgenic mice and their wild-type littermates as controls. Both male and female mice should be included, with analysis stratified by sex.[15]

  • Study Onset: Begin treatment at an age before or during the onset of significant pathology (e.g., 3-4 months of age) for a preventative paradigm, or at a later stage (e.g., 6 months) for a therapeutic paradigm.[15]

  • Drug Administration: Chronic administration of this compound (e.g., daily for 3 months) via a suitable route (e.g., oral gavage or formulated in drinking water/food).

  • Endpoints:

    • Cognitive Assessment:

      • Morris Water Maze or Radial Arm Water Maze: To assess spatial learning and memory.[16][17]

      • Y-Maze: To evaluate short-term spatial memory.

    • Histopathological Analysis:

      • At the end of the study, perfuse the brains and collect tissue.

      • Amyloid Plaque Load: Quantify Aβ plaques using immunohistochemistry (e.g., with 6E10 or 4G8 antibodies).

      • Neuroinflammation: Assess microgliosis (Iba1 staining) and astrocytosis (GFAP staining).

    • Biochemical Analysis:

      • Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.

FAD_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase Start_Treat Start Chronic Treatment (e.g., 3 months of age) Daily_Dose Daily Dosing (Drug vs. Vehicle) Start_Treat->Daily_Dose Behavior Behavioral Testing (e.g., Morris Water Maze) Daily_Dose->Behavior During/After Treatment Tissue Tissue Collection (End of Study) Behavior->Tissue Histo Histopathology (Plaques, Gliosis) Tissue->Histo Biochem Biochemistry (Aβ ELISA) Tissue->Biochem

Caption: Workflow for efficacy studies in the 5xFAD mouse model.

Parkinson's Disease: MPTP-Induced Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that causes selective destruction of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[18][19]

Protocol: MPTP Model in Mice

  • Animal Selection: Young adult C57BL/6 mice are susceptible to MPTP toxicity.

  • MPTP Administration:

    • Acute Regimen: Administer four injections of MPTP-HCl (e.g., 20 mg/kg, i.p.) at 2-hour intervals.[20]

    • Sub-chronic Regimen: Administer a daily injection of MPTP-HCl (e.g., 25-30 mg/kg, i.p.) for five consecutive days.

    • Safety Precaution: MPTP is a potent neurotoxin. All handling and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Drug Administration: this compound can be administered before, during, or after MPTP administration to assess its protective or restorative effects.

  • Endpoints:

    • Motor Function Assessment (7-14 days post-MPTP):

      • Rotarod Test: To measure motor coordination and balance.

      • Pole Test: To assess bradykinesia.

    • Neurochemical Analysis (21 days post-MPTP):

      • Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.

    • Histopathological Analysis:

      • Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta via immunohistochemistry.

ParameterRecommendationRationale
Species C57BL/6 MiceSusceptible to MPTP-induced neurotoxicity.
MPTP Regimen Acute or Sub-chronicTo model different rates of neurodegeneration.
Behavioral Tests Rotarod, Pole TestTo assess Parkinsonian motor deficits.
Primary Outcome TH+ Cell Count in Substantia NigraA direct measure of dopaminergic neurodegeneration.

Data Analysis and Interpretation

For all studies, appropriate statistical methods should be employed. Typically, this will involve t-tests for two-group comparisons and one-way or two-way ANOVA followed by post-hoc tests for multiple group comparisons. Behavioral data is often analyzed using repeated measures ANOVA. All data should be presented as mean ± SEM. A p-value of <0.05 is generally considered statistically significant.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical efficacy evaluation of this compound. By systematically assessing its effects in validated models of pain and neurodegeneration, researchers can build a comprehensive pharmacological profile of the compound, identify its most promising therapeutic applications, and generate the necessary data to support its further development. It is crucial to remember that these are foundational models, and further studies may be required to fully elucidate the compound's mechanism of action and translational potential.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

  • Bio-protocol. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain. Bio-protocol, 4(7). [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • Vivian, J. A., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of visualized experiments : JoVE, (61), 3687. [Link]

  • Smith, M. L., et al. (2022). Protocols for the social transfer of pain and analgesia in mice. STAR protocols, 3(4), 101755. [Link]

  • Przedborski, S., & Jackson-Lewis, V. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Tse, W. C., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth defects research, 113(5), 447-456. [Link]

  • ResearchGate. (n.d.). Does anyone know how to make MPTP-induced abnormal behaviors in MPTP PD model of C57BL/6J mice? Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Ovid. (n.d.). Complete Freund's adjuvant-induced reduction of... European Journal Of Pain. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • DeepDyve. (n.d.). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • JoVE. (2015). Video: Chronic Constriction Injury of the Rat's Infraorbital Nerve IoN-CCI to Study Trigeminal Neuropathic Pain. Journal of Visualized Experiments. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. Retrieved from [Link]

  • Oblak, A. L., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in aging neuroscience, 13, 713726. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). 5xFAD Mouse Model for Alzheimer's Disease Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Forner, S., et al. (2017). Combination therapy in a transgenic model of Alzheimer's disease. Journal of neuroinflammation, 14(1), 1-13. [Link]

  • SciSpace. (n.d.). Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. Retrieved from [Link]

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Application Note: Piperidine Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 70 FDA-approved drugs. In antiviral discovery, piperidine derivatives have emerged as potent inhibitors of Influenza A (H1N1, H3N2) , Hepatitis C Virus (HCV) , and SARS-CoV-2 . Its thermodynamic stability, defined chair conformation, and capacity for diverse functionalization at the N1 and C4 positions allow for precise tuning of lipophilicity and target engagement.

This guide details the rational design, modular synthesis, and biological validation of piperidine-based antivirals. It moves beyond basic screening to provide rigorous protocols for Plaque Reduction Assays (PRA) and Time-of-Addition (TOA) mechanism studies.

Rational Design & SAR Strategy

The biological activity of piperidines is governed by substituents at the N1 (modulating pharmacokinetic properties) and C4 (pharmacophoric binding) positions.

Structural Logic[1]
  • The Scaffold: The piperidine ring acts as a spacer, positioning pharmacophores in specific vectors.

  • C4-Functionalization: Critical for target affinity.

    • Linkers: Ether (-O-) or Amine (-NH-) linkers at C4 often improve rotational freedom compared to direct carbon bonds.

    • Target: For Influenza, bulky aromatic heterocycles (e.g., quinoline) at C4 target the M2 ion channel or Hemagglutinin (HA) fusion pockets.

  • N1-Diversification: Modulates solubility and cell permeability. Hydrophobic benzyl or acyl groups often enhance cell entry but must be balanced to avoid cytotoxicity.

Visualization: Design-Make-Test Cycle

Piperidine_SAR_Cycle Start Hit Identification (HTS or Virtual Screen) Design Rational Design (C4-Linker / N1-Tail) Start->Design Synth Modular Synthesis (SNAr / Reductive Amination) Design->Synth Library Gen Assay Antiviral Screening (CPE / Plaque Assay) Synth->Assay Purified cmpds Analyze Data Analysis (SI = CC50/EC50) Assay->Analyze EC50/CC50 Data Analyze->Design SI < 10 Optimize Lead Optimization Analyze->Optimize SI > 100 Optimize->Design Next Gen

Figure 1: Iterative workflow for optimizing piperidine scaffolds. Note the critical decision node at Data Analysis based on the Selectivity Index (SI).

Protocol A: Modular Synthesis of C4-Ether Piperidines

Target Class: 4-(Heteroaryloxy)piperidines (Potent Influenza Inhibitors). Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Reagents & Equipment[2][3][4]
  • Starting Material: N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

  • Electrophile: 4-Chloroquinoline (or equivalent heteroaryl chloride).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous DMF or DMSO.

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Activation:

    • Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C in an ice bath.

    • Add NaH (1.2 equiv) portion-wise over 15 minutes. Caution: H2 gas evolution.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure alkoxide formation.

  • Coupling (SNAr):

    • Cool the mixture back to 0°C.

    • Add 4-Chloroquinoline (1.1 equiv) dissolved in minimal DMF dropwise.

    • Heat the reaction to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up:

    • Quench with ice-cold water.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

    • Yield Target: >70%.[1]

  • Deprotection (Optional for N-SAR):

    • Treat with 4M HCl in Dioxane (RT, 2h) to remove the Boc group.

    • The resulting free amine can be further derivatized via reductive amination or acylation.

Protocol B: Plaque Reduction Assay (PRA)

The PRA is the "gold standard" for quantifying antiviral efficacy because it measures infectious virus particles directly, unlike metabolic assays (MTT) which measure cell viability.

Objective: Determine the Effective Concentration 50% (EC50).

Materials
  • Cells: MDCK (Influenza) or Vero E6 (Coronaviruses), seeded to 90-95% confluency in 6-well plates.

  • Virus Stock: Titered stock (PFU/mL known).

  • Overlay Medium: 2X MEM mixed 1:1 with 2% Agarose or Avicel (microcrystalline cellulose).

  • Stain: 0.1% Crystal Violet in 20% Ethanol.

Experimental Workflow
  • Seeding: Plate cells 24 hours prior to infection. Monolayer must be intact.

  • Compound Preparation:

    • Prepare 2-fold serial dilutions of the piperidine derivative in infection media (serum-free).

    • Include Cell Control (No Virus, No Drug) and Virus Control (Virus, No Drug).

  • Infection:

    • Wash cells with PBS.

    • Infect with ~50–100 PFU (Plaque Forming Units) per well.

    • Simultaneous Treatment: Add compound dilutions immediately after virus addition (co-treatment) OR pre-incubate cells with compound for 1h prior to infection (prophylactic).

    • Incubate for 1 hour at 37°C (adsorption), rocking every 15 mins.

  • Overlay:

    • Remove inoculum.

    • Add semi-solid Overlay Medium containing the corresponding compound concentration.

    • Critical: This prevents secondary spread of the virus, ensuring each plaque originates from a single infection event.

  • Incubation: Incubate for 48–72 hours (virus dependent) until plaques are visible.

  • Fixation & Staining:

    • Fix cells (Formaldehyde 4%) for 30 mins.

    • Remove overlay.[2] Stain with Crystal Violet for 15 mins.

    • Wash with water and air dry.

Data Calculation

Count plaques in drug-treated wells (


) vs. virus control wells (

).

  • Plot % Inhibition vs. Log[Concentration] to derive EC50 using non-linear regression (e.g., GraphPad Prism 4-parameter logistic).

Protocol C: Mechanism of Action (Time-of-Addition)

To determine where in the viral life cycle the piperidine derivative acts (Entry vs. Replication vs. Release).

Visualization: Viral Life Cycle Targeting

TimeOfAddition T_minus -1h to 0h (Pre-treatment) T_zero 0h to 1h (Adsorption/Entry) T_minus->T_zero Virus Added T_plus 2h to 12h (Replication) T_zero->T_plus Wash & Media Mech_Entry Target: HA / Spike Block: Attachment T_zero->Mech_Entry T_late 12h+ (Release/Maturation) T_plus->T_late Mech_Rep Target: Polymerase/Protease Block: RNA Synthesis T_plus->Mech_Rep Mech_Rel Target: NA / Budding Block: Egress T_late->Mech_Rel

Figure 2: Time-of-Addition assay logic. Piperidine derivatives targeting entry (e.g., HA inhibitors) show efficacy only when added at T=0h. Replication inhibitors (e.g., M2/Polymerase blockers) retain efficacy when added at T+2h.

Protocol Steps
  • Infection: Infect cells at high MOI (Multiplicity of Infection = 2.0) to synchronize infection.

  • Dosing Intervals:

    • (-1h): Add drug 1h before virus. Wash at 0h. (Tests: Prophylaxis/Entry).[2][3]

    • (0h): Add drug with virus. Wash after 1h. (Tests: Attachment/Entry).

    • (+2h, +4h, +6h): Add drug at specific times after removing virus. (Tests: Replication/Translation).

  • Readout: Harvest supernatant at 24h and titrate virus yield via Plaque Assay.

  • Interpretation:

    • If efficacy is lost when added >2h post-infection

      
       The drug acts on Entry .
      
    • If efficacy persists when added 4–6h post-infection

      
       The drug acts on Replication .
      

Data Reporting Standards

When reporting results for piperidine derivatives, include the Selectivity Index (SI) to validate safety.

Compound IDR1 (N-Sub)R2 (C-Sub)EC50 (µM)CC50 (µM)SI (CC50/EC50)
PIP-01 BenzylQuinolin-4-yloxy0.05>100>2000
PIP-02 MethylQuinolin-4-yloxy2.40>10041
Ref (Tamiflu) --0.02>500>25000
  • EC50: Concentration inhibiting 50% of viral replication.

  • CC50: Cytotoxic concentration killing 50% of uninfected cells (determined by MTT/MTS assay).

  • SI: Values >10 are considered promising; >50 are ideal for lead candidates.

References

  • Wang, G., et al. (2014). "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors."[4] Organic & Biomolecular Chemistry. Link

  • Perveen, S., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Creative Biolabs. "Plaque Reduction Neutralization Test (PRNT) Protocol." Creative Biolabs Protocols. Link

  • Assaraf, Y.G., et al. (2022). "The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides." Molecules. Link

  • BenchChem. "Application Notes and Protocols for Plaque Reduction Assay." BenchChem.[5] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Unexpected Results in Experiments with Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with piperidine-containing compounds. This guide is designed to provide in-depth troubleshooting assistance for unexpected experimental results. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Synthesis & Reactions

This section addresses common challenges encountered during the synthesis and chemical modification of piperidine derivatives.

Q1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Slow or incomplete N-alkylation of piperidines is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

Underlying Causes & Solutions:

  • Insufficient Basicity: The alkylation reaction generates an acid byproduct (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be effective.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical.

    • Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction rate.[1]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can sterically impede the reaction.[1]

    • Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Alternatively, using a more reactive alkylating agent may be necessary. In severe cases, a different synthetic route might be required.[1]

  • Solvent Effects: The choice of solvent plays a significant role in reaction kinetics.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[1]

Q2: I am observing a significant amount of a quaternary ammonium salt byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?

A2: The formation of a quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents.[1] This occurs when the newly formed tertiary amine is further alkylated.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.[1]

  • Slow Addition: Add the alkylating agent to the reaction mixture slowly, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, which favors mono-alkylation over di-alkylation.[1]

Q3: My N-acylation of a piperidine is not going to completion. What adjustments should I make?

A3: Incomplete acylation can be attributed to several factors, including the reactivity of the acylating agent and the reaction conditions.

Troubleshooting Steps:

  • Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.

    • Solution: If using an acid anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate.[1]

  • Base Selection: A base is necessary to neutralize the acid byproduct generated during the reaction.

    • Solution: Use a non-nucleophilic base like triethylamine or pyridine to prevent it from competing with the piperidine as a nucleophile.[2]

  • Reaction with Solvents: Some acylating agents can react with nucleophilic solvents like alcohols.

    • Solution: It is recommended to use inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2]

Experimental Protocol: General Procedure for N-Acylation of Piperidine with an Acid Chloride
  • Dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) to the cooled solution.[1]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.[2]

Q4: I'm using piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and observing incomplete deprotection. What could be the issue?

A4: Incomplete Fmoc deprotection is a common hurdle in SPPS, leading to deletion sequences in the final peptide.[3]

Potential Causes and Solutions:

  • Reagent Quality and Concentration: Piperidine can degrade over time. The standard concentration for deprotection is 20% piperidine in DMF.[4]

    • Solution: Always use fresh, high-quality piperidine and ensure the deprotection solution is prepared accurately.[4]

  • Reaction Time and Temperature: Standard protocols may not be sufficient for "difficult" sequences.

    • Solution: Increase the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C) to help break up aggregates.[4]

  • Steric Hindrance: Bulky amino acids near the Fmoc-protected residue can hinder the access of piperidine.[4] The presence of a PEG chain can also cause steric hindrance and poor solvation.[3]

    • Solution: For very difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[4]

Workflow for Troubleshooting Incomplete Fmoc Deprotection

start Negative or Weak Kaiser Test q1 Is the deprotection reagent fresh and at the correct concentration? start->q1 sol1 Prepare fresh 20% piperidine in DMF. q1->sol1 No q2 Are there bulky amino acids or PEG chains causing steric hindrance? q1->q2 Yes end Re-run deprotection and perform Kaiser test. sol1->end sol2 Increase deprotection time or temperature (40-50°C). q2->sol2 Yes q3 Is the sequence known to be difficult? q2->q3 No sol2->end sol3 Consider using a stronger base like 2% DBU in DMF. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q5: What are common side reactions associated with piperidine treatment in Fmoc-SPPS?

A5: Besides incomplete deprotection, piperidine can catalyze other side reactions.

  • Aspartimide Formation: This is a significant base-catalyzed side reaction, especially in sequences containing Asp-Gly or Asp-Asn motifs. Piperidine can promote the formation of a cyclic imide, which can lead to a mixture of byproducts.[1][3]

    • Mitigation: Using alternative bases or specialized protecting groups for aspartic acid can minimize this side reaction.[1] Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can also help reduce aspartimide formation.[5]

  • Aza-Michael Addition to Maleimides: If a PEG linker contains a maleimide group for conjugation, piperidine can undergo an aza-Michael addition to the maleimide double bond, rendering it inactive for its intended conjugation.[3]

Section 2: Purification

Purification of piperidine-containing compounds can present unique challenges due to their basicity and physical properties.

Q1: I'm having difficulty separating my piperidine compound from pyridine. Why is this and how can I achieve separation?

A1: The separation of piperidine from its precursor, pyridine, is challenging because they form an azeotrope (a constant-boiling mixture) at approximately 92% piperidine and 8% pyridine.[6] Simple fractional distillation cannot overcome this azeotrope.[6]

Effective Separation Strategies:

  • Purification via Salt Formation: This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution.[7] The salt can be filtered off, and the free piperidine can be liberated by treatment with a base.[7]

  • Acid-Base Extraction: This technique leverages the difference in basicity between piperidine and pyridine.

    • Protocol: Dissolve the mixture in an organic solvent (e.g., diethyl ether). Wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine will remain in the organic layer. The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]

Decision Tree for Piperidine/Pyridine Separation

start Crude Piperidine with Pyridine Impurity q1 Is the scale large and is solid handling feasible? start->q1 salt Purification via Carbonate Salt Formation q1->salt Yes extraction Acid-Base Extraction q1->extraction No end Pure Piperidine salt->end extraction->end

Caption: Decision tree for separating piperidine from pyridine.

Q2: My piperidine-based compound forms an azeotrope with water. How can I obtain an anhydrous product?

A2: Piperidine itself forms an azeotrope with water, which can be a challenge during purification.[1]

Methods for Water Removal:

  • Drying Agents: For small-scale purifications, drying the piperidine-water azeotrope over a suitable drying agent is effective.

    • Procedure: Stand the piperidine-containing solution over potassium hydroxide (KOH) pellets for several hours to overnight, then decant or filter to remove the KOH.[1] Calcium hydride (CaH₂) can also be used.[1]

  • Azeotropic Distillation with a Hydrocarbon: Add a hydrocarbon solvent like benzene or toluene. The hydrocarbon-water azeotrope will distill at a lower temperature, effectively removing the water.[1]

Q3: I am observing significant peak tailing and low recovery when purifying my piperidine compound by flash chromatography on silica gel. How can I improve this?

A3: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and in some cases, irreversible binding.[7]

Chromatography Optimization:

  • Eluent Modification: Add a small amount of a basic modifier to the eluent to reduce the interaction between the basic compound and the acidic silica.

    • Solution: Typically, adding 1% triethylamine to the eluent system (e.g., dichloromethane/methanol) will significantly improve peak shape and recovery.[6]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.

    • Solution: Alumina is a more basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds. Deactivated silica gel or reversed-phase chromatography are other options to explore.

Problem Cause Solution Typical Improvement
Peak TailingStrong interaction between basic piperidine and acidic silica gel.Add 1% triethylamine to the eluent.Sharper, more symmetrical peaks.
Low RecoveryIrreversible binding to silica gel.Use a more basic stationary phase like alumina.Recovery can increase from <50% to >90%.
Compound DegradationInstability on the acidic silica gel surface.Minimize time on the column with a faster flow rate.Reduced formation of impurities.

Section 3: Analysis & Characterization

Accurate analysis of piperidine compounds is crucial, but their structural features can sometimes lead to confusing results.

Q1: I'm observing broad signals in the ¹H NMR spectrum of my piperidine derivative. What is the cause and how can I sharpen them?

A1: Broad signals in the NMR spectrum of piperidine-containing compounds can arise from several factors.

Common Causes of Peak Broadening:

  • Conformational Exchange: The piperidine ring undergoes a chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it can lead to broadened peaks.[8]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause broadening of adjacent proton signals.[8][9] This effect is particularly noticeable for protons on the carbons alpha to the nitrogen.

  • Sample Purity and Preparation: The presence of paramagnetic impurities or viscous samples can result in broader lines.[8]

Solutions for Sharpening Peaks:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at different temperatures can either slow down or speed up the exchange processes, potentially resulting in sharper signals.[8]

  • Solvent Change: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) which may help to resolve overlapping signals.[8]

Experimental Protocol: Variable Temperature (VT) NMR
  • Solvent Selection: Choose a deuterated solvent with a wide liquid range suitable for your desired temperature range (e.g., toluene-d₈ for -95 °C to 111 °C).[8]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[8]

  • Temperature Variation: Gradually decrease or increase the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[8]

  • Data Analysis: Analyze the series of spectra to observe changes in chemical shifts, coupling constants, and peak shapes.[8]

Q2: How can I definitively distinguish between axial and equatorial protons on the piperidine ring in an NMR spectrum?

A2: Distinguishing between axial and equatorial protons is a common challenge. Due to the anisotropic effect of the nitrogen lone pair, axial protons are generally more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[8] Additionally, the coupling constants between adjacent protons can be diagnostic. Large trans-diaxial couplings (J ≈ 10-13 Hz) are typically observed, which can help in assigning the stereochemistry. 2D NMR techniques like COSY and NOESY are invaluable for unambiguous assignment.

Section 4: Stability & Storage

The stability of piperidine compounds can be influenced by environmental factors.

Q1: My piperidine solution has turned yellow or brown upon storage. What is causing this, and is it still usable?

A1: The discoloration of piperidine upon storage is often due to oxidation, especially when exposed to air and light.[1]

  • Usability: The usability of the discolored piperidine depends on the specific application. For reactions that are sensitive to impurities, it is best to purify the piperidine before use. For less sensitive applications, such as its use as a base in Fmoc deprotection, it may still be acceptable.[1]

  • Purification: Distillation is the most common method for purifying discolored piperidine.[1]

Q2: I have observed crystallization in my piperidine/DMF solution. What is the cause and how can I resolve it?

A2: Crystallization in a piperidine/DMF solution can be due to a couple of factors.

  • Low Temperature: Piperidine has a relatively high melting point of -10 °C and can crystallize at lower temperatures.[10]

    • Solution: Allow the solution to warm to room temperature to see if the crystals redissolve.[1][10]

  • Salt Formation: Amines can react with acidic gases from the air (like CO₂) or from nearby reagents (like HCl from chlorinated solvents) to form solid salts, such as piperidine hydrochloride or piperidine carbonate.[1][10]

    • Solution: Ensure that the piperidine/DMF solution is stored away from acidic reagents. If salt formation is suspected, the solution should be discarded and a fresh one prepared.[1]

Q3: What are the general recommendations for the long-term storage of piperidine compounds?

A3: Proper storage is crucial to maintain the quality and effectiveness of piperidine compounds.

  • Temperature: Most piperidine compounds are sensitive to heat, which can accelerate degradation. A cool, dry place is ideal, with a temperature between 2-8°C often recommended.[11]

  • Humidity: Moisture in the air can react with piperidine compounds, leading to hydrolysis or other reactions.[11] Storing in a dry environment, potentially with desiccants, is crucial.[11]

  • Light: Some piperidine compounds are photosensitive and can degrade upon exposure to light, especially UV light.[11]

    • Recommendation: Store in amber vials or in the dark to protect from light.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

The shelf life of piperidine compounds varies, with some stable for up to 5 years or more if stored correctly, while others may have a shorter shelf life of 1-2 years.[11]

References

  • common challenges in working with piperidine-based compounds - Benchchem. (URL: )
  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (URL: )
  • Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. (URL: )
  • Technical Support Center: Optimizing Piperidine Acyl
  • Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem. (URL: )
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (URL: )
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (URL: )
  • Technical Support Center: Purification of Piperidine Deriv
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (URL: [Link])

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF - ResearchGate. (URL: [Link])

  • Piperadine nmrs : r/chemistry - Reddit. (URL: [Link])

Sources

Technical Support Center: Optimizing Dose-Response Curves for Piperidin-4-yl-o-tolyl-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Piperidin-4-yl-o-tolyl-amine dihydrochloride. This resource is designed to provide in-depth, practical guidance on establishing and optimizing dose-response curves for this compound. Drawing from established pharmacological principles and extensive field experience, this guide will address common challenges and provide robust, validated protocols to ensure the integrity and reproducibility of your experimental data.

Introduction to this compound and its Target

Piperidin-4-yl-o-tolyl-amine is a compound of significant interest due to its interaction with the dopamine D4 receptor (D4R). The D4R is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] The D4 receptor is predominantly expressed in the prefrontal cortex and limbic system, areas of the brain associated with cognition, emotion, and reward.[1][3] This localization makes the D4 receptor a compelling target for therapeutic interventions in a range of neuropsychiatric disorders, including attention-deficit hyperactivity disorder (ADHD), schizophrenia, and mood disorders.[1][2][4]

Given its mechanism of action, dose-response studies of this compound often involve assays that measure changes in intracellular cAMP levels. Understanding how to properly design, execute, and troubleshoot these experiments is critical for accurately determining the compound's potency and efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the optimization of dose-response curves for this compound.

Q1: My dose-response curve has a poor fit (low R-squared value). What are the likely causes and how can I fix it?

A poor curve fit can arise from several factors, ranging from experimental technique to data analysis.

Possible Causes & Solutions:

  • Inappropriate Concentration Range: If the selected concentrations are too high or too low, you may only be observing the plateau phases of the curve.

    • Solution: Conduct a range-finding experiment with a broad, logarithmic series of concentrations (e.g., 1 nM to 100 µM) to identify the dynamic range of the compound. Aim to have at least 2-3 data points on both the top and bottom plateaus and 4-6 points in the sloped portion of the curve.[5]

  • High Data Variability: Inconsistent results between replicate wells will lead to a poor fit.

    • Solution: Review your pipetting technique, ensure proper mixing of reagents, and check for edge effects in your microplates. Increase the number of replicates to improve statistical power.

  • Incorrect Nonlinear Regression Model: Using a model that doesn't accurately describe your data's behavior is a common pitfall.

    • Solution: The four-parameter logistic (4PL) model is a standard choice for sigmoidal dose-response curves.[6] However, if your curve is asymmetrical, a five-parameter logistic (5PL) model might be more appropriate.[5] Always visually inspect the fitted curve to ensure it aligns with your data points.[6][7]

  • Compound Instability or Solubility Issues: The compound may be degrading or precipitating at higher concentrations.

    • Solution: Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO) before diluting in assay buffer. Visually inspect the highest concentration wells for any signs of precipitation. Prepare fresh stock solutions for each experiment.

Q2: I'm observing high variability between replicate wells. What are the best practices to minimize this?

High variability can obscure the true biological effect of your compound.

Best Practices for Minimizing Variability:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding cells into microplates. Inconsistent cell numbers will lead to variable responses.

  • Accurate Compound Dilutions: Perform serial dilutions carefully. Use a new pipette tip for each dilution step to avoid carryover.

  • Thorough Mixing: Gently but thoroughly mix the contents of each well after adding the compound and any subsequent reagents. Avoid introducing bubbles.

  • Control for Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell viability. Consider leaving the outer wells empty or filling them with a buffer to create a humidity barrier.

  • Standardize Incubation Times: Ensure all plates are incubated for the same duration and under consistent temperature and CO2 conditions.

Q3: The top and bottom plateaus of my curve are not well-defined. How does this affect my results and what can I do?

Undefined plateaus can lead to inaccurate estimations of key parameters like EC50/IC50 and maximal efficacy.[5]

Troubleshooting Undefined Plateaus:

  • Expand Concentration Range: As mentioned in Q1, you may need to test higher or lower concentrations of your compound to fully define the plateaus.[5]

  • Constrain the Model: If you have reliable positive and negative controls, you can constrain the top and bottom parameters of your nonlinear regression model to these values.[5][8] This can improve the accuracy of the EC50/IC50 calculation, especially when the plateaus are not fully reached within your tested concentration range.

  • Check for Cytotoxicity: At very high concentrations, the compound may be causing cell death, leading to a "hook effect" or a descending top plateau. It is crucial to run a parallel cell viability assay to distinguish between pharmacological effects and cytotoxicity.[9][10]

Q4: How do I distinguish between a true pharmacological effect and cytotoxicity?

This is a critical consideration in drug discovery.

Recommended Approach:

  • Run a Concurrent Cell Viability Assay: Use a standard method like an MTT, MTS, or ATP-based assay to assess cell health across the same concentration range as your primary dose-response experiment.[10][11]

  • Interpret the Results Together: If you observe a decrease in your primary assay's signal (e.g., reduced cAMP levels) that coincides with a decrease in cell viability, the effect is likely due to toxicity. A true pharmacological effect should occur at concentrations where cell viability is not compromised.

Q5: Should I use a fixed or variable slope in my nonlinear regression model?

The slope of the dose-response curve, also known as the Hill slope, provides information about the steepness of the response.[6]

Guidance on Slope Selection:

  • Variable Slope (Standard Approach): In most cases, it is best to use a variable slope model. This allows the data to determine the steepness of the curve.[12]

  • Fixed Slope (Standard Hill Slope of 1.0 or -1.0): You might fix the slope to 1.0 (for agonists) or -1.0 (for antagonists) if you have strong theoretical or historical data to support this assumption. However, this is less common and should be justified.[8]

Experimental Protocols

Here are detailed protocols for key experiments in establishing a dose-response curve for this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is essential for assessing the cytotoxic potential of the compound.[11]

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.01 N HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to create a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound dose).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24-48 hours (or a duration relevant to your primary assay).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration.

Protocol 2: cAMP Assay (for Gi-coupled D4 Receptor)

This protocol measures the inhibitory effect of the compound on cAMP production.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (an adenylyl cyclase activator)

  • This compound

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based kits)[13][14][15]

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 5,000 cells/well in 20 µL of complete growth medium. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Treatment: Add 10 µL of the compound dilutions to the cells.

  • Stimulation: Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal response (typically the EC80). Add 10 µL of the forskolin solution to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30 minutes (or as recommended by the cAMP kit manufacturer).

  • cAMP Detection: Follow the instructions provided with your chosen cAMP detection kit to lyse the cells and measure the cAMP levels.[13][14][15]

  • Data Analysis: Plot the assay signal against the log of the compound concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response - variable slope) to determine the IC50.[16]

Data Presentation and Analysis

Organizing your data clearly is crucial for interpretation and reporting.

Table 1: Example Data for Dose-Response Curve Analysis
Concentration (M)Log Concentration% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Deviation
1.00E-10-10.02.53.12.82.80.3
1.00E-09-9.05.24.85.55.20.4
1.00E-08-8.015.616.215.915.90.3
1.00E-07-7.048.951.250.150.11.2
1.00E-06-6.085.484.986.185.50.6
1.00E-05-5.098.297.598.698.10.6
1.00E-04-4.099.199.599.399.30.2
Nonlinear Regression Analysis

The goal of dose-response analysis is to fit a sigmoidal curve to your data to determine key parameters.[6]

  • EC50/IC50: The concentration of the compound that produces 50% of the maximal effect (for agonists) or inhibition (for antagonists).

  • Hill Slope: The steepness of the curve.

  • Top and Bottom Plateaus: The maximal and minimal responses.[6]

Software such as GraphPad Prism, R, or other statistical packages can be used to perform nonlinear regression analysis.[16][17]

Visualizations

Experimental Workflow Diagram

DoseResponseWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Treatment 3. Treat Cells Cell_Seeding->Treatment Compound_Dilution 2. Prepare Compound Dilutions Compound_Dilution->Treatment Incubation 4. Incubate Treatment->Incubation Signal_Detection 5. Detect Signal (e.g., cAMP) Incubation->Signal_Detection Data_Normalization 6. Normalize Data Signal_Detection->Data_Normalization Curve_Fitting 7. Nonlinear Regression Data_Normalization->Curve_Fitting Parameter_Determination 8. Determine IC50, etc. Curve_Fitting->Parameter_Determination

Caption: A generalized workflow for dose-response experiments.

Troubleshooting Logic Diagram

TroubleshootingDoseResponse Start Poor Curve Fit (Low R²) Check_Concentration Inappropriate Concentration Range? Solution: Perform range-finding experiment. Start->Check_Concentration Check_Variability High Replicate Variability? Solution: Review pipetting, mixing, and check for edge effects. Start->Check_Variability Check_Model Incorrect Regression Model? Solution: Use 4PL/5PL model, visually inspect fit. Start->Check_Model Check_Cytotoxicity Undefined Plateaus or Hook Effect? Solution: Expand concentration range, check for cytotoxicity. Start->Check_Cytotoxicity

Caption: A decision tree for troubleshooting poor dose-response curve fits.

References

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PubMed. (2022, September 30). PubMed. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. [Link]

  • cAMP Assay. Creative Bioarray. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. [Link]

  • How to Perform a Dose-Response Analysis. GraphPad. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI. [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (2022, September 30). PMC. [Link]

  • Cell Viability Assays: An Overview. (2025, August 19). MolecularCloud. [Link]

  • Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. [Link]

  • The Overview of Cell Viability. Cusabio. [Link]

  • Do We have a Satisfactory Cell Viability Assay? Review of the Currently Commercially-Available Assays. Bentham Science Publisher. [Link]

  • Cell viability assays. Slideshare. [Link]

  • What are D4 receptor agonists and how do they work? (2024, June 21). Patsnap Synapse. [Link]

  • Cell Assays for Sample Analysis. (2024, July 3). Abyntek Biopharma. [Link]

  • Underlying Susceptibility to Eating Disorders and Drug Abuse: Genetic and Pharmacological Aspects of Dopamine D4 Receptors. (2020, July 30). MDPI. [Link]

  • Dopamine receptor D4. Wikipedia. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. [Link]

  • Nonlinear Dose-Response Curves. (2025, December 4). Emergent Mind. [Link]

  • Nonlinear regression - how to fit a dose-response curve in R. (2023, June 5). YouTube. [Link]

  • 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. [Link]

  • Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. European Medicines Agency. [Link]

  • How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

  • Setting up a Dose Response Protocol. (2025, August 8). CDD Support. [Link]

  • How to Interpret Dose-Response Curves. BenchSci. [Link]

  • Perspective: common errors in dose-response analysis and how to avoid them. (2021, June 15). PubMed. [Link]

  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. (2004, June 3). PubMed. [Link]

  • DOSE-RESPONSE INFORMATION TO SUPPORT DRUG REGISTRATION. PMDA. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). MDPI. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 30). Northwestern Medical Journal. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed. [Link]

  • 210730Orig1s000. accessdata.fda.gov. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD.org. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021, June 29). UniTo. [Link]

  • Piperidine. Wikipedia. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. [Link]

Sources

Piperidin-4-yl-o-tolyl-amine dihydrochloride purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-yl-o-tolyl-amine Dihydrochloride Purification

Introduction: The Molecule & The Challenge

Compound: this compound Role: Critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. Chemical Context: This molecule contains two basic nitrogen centers: a highly basic secondary piperidine amine (


) and a weakly basic N-aryl amine (

). The Challenge: The dihydrochloride salt form is thermodynamically unstable relative to the monohydrochloride due to the weak basicity of the aniline nitrogen. It is prone to hygroscopicity , oiling out , and hydrolysis (loss of HCl).

This guide provides an autonomous, self-validating workflow to purify this salt to


 purity.

Module 1: Salt Formation & Stoichiometry

The Issue: Users often report a "sticky gum" or "oil" instead of a crystalline solid upon adding HCl. The Cause: Water inclusion. Aqueous HCl introduces water, which solvates the salt and prevents crystal lattice formation.[1] The aniline-HCl bond is weak; water facilitates its dissociation.

Protocol: Anhydrous Salt Formation

Do not use aqueous HCl. Use an anhydrous generation system.

  • Dissolution: Dissolve the free base (Piperidin-4-yl-o-tolyl-amine) in 5 volumes of anhydrous Ethanol (EtOH) or Methanol (MeOH) .

  • Acid Generation (The "In-Situ" Method):

    • Calculate 2.5 equivalents of Acetyl Chloride .

    • Add Acetyl Chloride dropwise to the alcohol solution at

      
      .
      
    • Mechanism:[1][2][3][4][5][6][7][8][9]

      
      .
      
  • Precipitation: Stir for 1 hour. Slowly add 10 volumes of Diethyl Ether (

    
    ) or MTBE .
    
  • Filtration: Filter under Nitrogen (to prevent moisture absorption).

Troubleshooting: The "Oiling Out" Phenomenon

SaltTroubleshooting Start Problem: Product is an Oil/Gum SolventCheck Check Solvent System Start->SolventCheck WaterCheck Is Water Present? SolventCheck->WaterCheck Dry Azeotropic Drying (Strip with Toluene x3) WaterCheck->Dry Yes Seed Add Seed Crystal + Slow Cooling WaterCheck->Seed No (Supersaturated) Triturate Trituration (Sonication in Et2O) Seed->Triturate Still Oily

Figure 1: Decision tree for remediating oily amine salts.

Module 2: Recrystallization Techniques

The Issue: The crude salt is colored (pink/brown) or contains trapped solvent/acid. The Solution: Displacement Recrystallization. Single-solvent recrystallization rarely works for this dihydrochloride due to its high solubility in alcohols and insolubility in non-polar solvents.

Protocol: Solvent/Anti-Solvent Displacement
ParameterSpecificationRationale
Primary Solvent Methanol (MeOH) High polarity dissolves the ionic lattice.
Anti-Solvent Diethyl Ether (

)
Low polarity, miscible with MeOH, precipitates the salt.
Temperature

Maximizes yield via solubility differential.
Concentration 1g / 3-5 mL MeOHNear-saturation is required before anti-solvent addition.

Step-by-Step Workflow:

  • Dissolution: Suspend crude solid in minimal hot MeOH (

    
    ). Add MeOH dropwise until clear.
    
  • Clarification: If colored, add Activated Charcoal (5 wt%), stir for 10 min, and filter hot through Celite.

  • Nucleation: Remove from heat. While still warm, add

    
     dropwise until a faint, persistent turbidity (cloudiness) appears.
    
  • Crystal Growth: Add one drop of MeOH to clear the turbidity. Seal the flask and let it cool to Room Temperature (RT) undisturbed.

  • Maximizing Yield: Once RT is reached, transfer to a freezer (

    
    ) for 12 hours.
    
  • Collection: Filter cold. Wash with cold

    
    . Dry in a vacuum desiccator over 
    
    
    
    .

Recrystallization Dissolve Dissolve in Hot MeOH (Min Volume) CloudPoint Add Et2O until Cloud Point Dissolve->CloudPoint Clear Add 1 drop MeOH to Clear CloudPoint->Clear Cool Slow Cool -> Freezer Clear->Cool Filter Filter & Desiccate Cool->Filter

Figure 2: The "Cloud Point" method for amine salt recrystallization.

Module 3: Impurity Scavenging & Validation

The Issue: o-Toluidine (starting material) is toxic and difficult to remove. The Science: o-Toluidine (


) is significantly less basic than the piperidine amine (

).

FAQ: How do I remove trace o-toluidine?

  • Technique: "Swish" / Slurry Wash.

  • Protocol: Suspend the dihydrochloride salt in Ethyl Acetate (EtOAc) . Sonicate for 15 minutes.

  • Why it works: The dihydrochloride salt is insoluble in EtOAc. However, any residual o-toluidine hydrochloride (mono-salt) or free base is slightly more soluble or can be displaced/washed away in this medium. Filter the solid to recover the purified product.

Validation Metrics (Self-Validating System):

TestAcceptance CriteriaTroubleshooting Failure
Appearance White to off-white crystalline solidPink/Brown: Oxidation. Recrystallize with charcoal.
1H NMR Integration of Tolyl-CH3 (3H) to Piperidine protons matches.Excess Aromatics: Trapped o-toluidine. Perform EtOAc slurry wash.
Chloride Content Titration with

yields ~2.0 eq Cl-.
< 1.8 eq: Hydrolysis to monohydrochloride. Re-treat with anhydrous HCl/MeOH.

Module 4: Handling & Storage (The "Preservation" Phase)

The Issue: The compound turns into a liquid (deliquescence) after 24 hours on the bench. The Cause: The salt is highly hygroscopic.[2] The lattice energy of the dihydrochloride is disrupted by atmospheric moisture, leading to the formation of a concentrated aqueous solution.

Storage Protocol:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Desiccant: Store the vial inside a secondary jar containing Phosphorus Pentoxide (

    
    )  or indicating silica gel.
    
  • Temperature:

    
     is optimal to slow degradation.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt formation and recrystallization techniques).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and "oiling out" troubleshooting).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. (Foundational text on salt stoichiometry and hygroscopicity).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on handling hygroscopic dihydrochloride salts).

Sources

Validation & Comparative

Validating the biological activity of Piperidin-4-yl-o-tolyl-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Compound Identity: Piperidin-4-yl-o-tolyl-amine dihydrochloride Synonyms: 4-(o-Tolylamino)piperidine;


-(2-Methylphenyl)-4-piperidinamine
Primary Class:  4-Anilinopiperidine Scaffold / Opioid Precursor
CAS:  39742-60-4 (Free base), 1229625-38-0 (Dihydrochloride)

This guide outlines the protocol for validating the biological activity of Piperidin-4-yl-o-tolyl-amine , a critical pharmacophore used primarily as a precursor in the synthesis of ortho-methylfentanyl and related analgesic analogs. While often viewed solely as a chemical intermediate, validating its intrinsic biological profile is essential for three groups of researchers:

  • Medicinal Chemists: To establish a "baseline" activity for Structure-Activity Relationship (SAR) studies (ensuring the scaffold itself does not introduce off-target noise).

  • Toxicologists: To characterize it as a primary metabolite of ortho-methylfentanyl.

  • Forensic Scientists: To distinguish the precursor’s low-potency profile from the high-potency parent drug.

The Core Challenge: Unlike full agonists (e.g., Fentanyl), this scaffold lacks the phenethyl tail required for high-affinity Mu-Opioid Receptor (MOR) binding. Therefore, validation focuses on quantifying its selectivity window —confirming it possesses low intrinsic efficacy while identifying potential off-target interactions (e.g., Sigma receptors) that could confound downstream data.

Comparative Analysis: Scaffold vs. Active Ligands

The following table contrasts the product with its downstream active derivative (ortho-Methylfentanyl) and the unsubstituted scaffold (4-Anilinopiperidine). This comparison defines the "Performance Gap" that validation experiments must quantify.

FeaturePiperidin-4-yl-o-tolyl-amine (Subject)

-Methylfentanyl
(Downstream Active)
4-Anilinopiperidine (Core Scaffold)
Role Precursor / MetabolitePotent AgonistGeneric Scaffold / Metabolite
Primary Target Mu-Opioid Receptor (MOR) Mu-Opioid Receptor (MOR) MOR (Weak) / Sigma-1
Binding Affinity (

)
Low (>1,000 nM) (Expected)High (< 1 nM) Very Low (>10,000 nM)
Functional Efficacy Partial/Null AgonistFull AgonistNull
Key Structural Difference Lacks

-phenethyl group
; contains

-methyl on aniline ring.
Contains

-phenethyl & propionyl group.[1][2][3]
Lacks

-methyl group.
Validation Goal Confirm low baseline activity (Negative Control).Confirm high potency (Positive Control).Reference standard for substitution effects.

Experimental Validation Protocols

To scientifically validate this compound, you must prove its identity and quantify its baseline pharmacological activity.

Phase 1: Structural Integrity (Pre-Validation)

Before biological testing, the dihydrochloride salt form must be verified to ensure no contamination with high-potency derivatives.

  • Method:

    
    H-NMR (DMSO-
    
    
    
    ) and LC-MS.
  • Critical Check: Verify the absence of the propionyl group (signal at ~1.0 ppm and ~2.2 ppm) and the phenethyl group. The presence of these indicates contamination with the active opioid, which will skew biological data.

Phase 2: Receptor Binding Affinity ( Determination)

Objective: Determine the equilibrium dissociation constant (


) at the Mu-Opioid Receptor (MOR).

Protocol: Radioligand Displacement Assay

  • Membrane Prep: Use CHO-K1 cells stably expressing human MOR.

  • Radioligand: [

    
    H]-DAMGO (0.5 nM).
    
  • Competitor: Piperidin-4-yl-o-tolyl-amine (concentration range:

    
     M to 
    
    
    
    M).
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
  • Success Criteria: The

    
     should be in the micromolar range (
    
    
    
    M). If
    
    
    nM, suspect contamination or a novel high-affinity binding mode.
Phase 3: Functional Efficacy (GTP S Binding)

Objective: Confirm that the compound does not activate the G-protein signaling cascade significantly (ruling out agonism).

Protocol: [


S]GTP

S Binding Assay
  • System: Human MOR membrane preparations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 1 mM EDTA, 10 
    
    
    
    M GDP, pH 7.4.
  • Treatment: Incubate membranes with [

    
    S]GTP
    
    
    
    S (0.1 nM) and the test compound (10
    
    
    M).
  • Controls:

    • Basal: No ligand.

    • Max Stimulation: DAMGO (1

      
      M).
      
  • Readout: Quantify bound [

    
    S]GTP
    
    
    
    S.
  • Data Output: Express efficacy as % of DAMGO response.

  • Success Criteria: Efficacy should be < 20% of the maximal response (DAMGO). High efficacy suggests the compound acts as a functional agonist, which is atypical for the scaffold without the

    
    -phenethyl tail.
    

Mechanism of Action & Pathway Visualization[4]

The following diagram illustrates the structural activity relationship (SAR) logic. It shows how the scaffold (Piperidin-4-yl-o-tolyl-amine) sits at the threshold of activity—lacking the "Anchor" (Phenethyl) and "Trigger" (Propionyl) domains required for full opioid signaling.

G Scaffold Piperidin-4-yl-o-tolyl-amine (The Scaffold) Phenethyl + Phenethyl Group (Affinity Anchor) Scaffold->Phenethyl Synthetic Step 1 MOR_Binding Mu-Opioid Receptor Binding Pocket Scaffold->MOR_Binding Interacts Propionyl + Propionyl Group (Efficacy Trigger) Phenethyl->Propionyl Synthetic Step 2 Propionyl->MOR_Binding o-Methylfentanyl Signal_Weak Weak/Unstable Binding (Low Affinity) MOR_Binding->Signal_Weak Lacks Anchor Signal_Strong Stable Conformation (High Affinity) MOR_Binding->Signal_Strong Full Occupancy G_Protein G-Protein Activation (Analgesia/Toxicity) Signal_Weak->G_Protein No Activation Signal_Strong->G_Protein Activates

Caption: SAR Pathway. The scaffold (yellow) lacks the necessary functional groups to stabilize the receptor into an active state, resulting in weak signaling (red path) compared to the full drug (green path).

Troubleshooting & Validation Logic

When validating this compound, results often deviate due to specific experimental artifacts. Use this logic tree to resolve discrepancies.

Scenario A: Unexpected High Affinity (


 nM) 
  • Cause: Likely contamination with ortho-methylfentanyl during synthesis or handling.

  • Action: Run LC-MS/MS focusing on the parent mass (Active Drug MW) vs. Scaffold MW.

  • Correction: Recrystallize the dihydrochloride salt from isopropanol/HCl.

Scenario B: High Non-Specific Binding

  • Cause: The lipophilic nature of the

    
    -tolyl group can cause "sticky" behavior on plasticware.
    
  • Action: Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer.

  • Correction: Use glass-coated plates or low-binding polypropylene.

Scenario C: Sigma Receptor Interference

  • Cause: Simple piperidines are known Sigma-1 receptor ligands.

  • Action: If MOR binding is inconclusive, screen against Sigma-1 (using [

    
    H]Pentazocine).
    
  • Insight: This is not a "failure" but a characterization of off-target selectivity.

References

  • Valdez, C. A., et al. (2014). "Synthesis of the fentanyl analog acetylfentanyl and its intermediates." Analytical Chemistry. Link

  • Vuckovic, S., et al. (2009). "Structure-activity relationship of fentanyl analogs." Current Medicinal Chemistry. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Fentanyl and its analogues - Reference materials." Link

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 66545679, N-(o-Tolyl)piperidin-4-amine dihydrochloride." Link

  • Drug Enforcement Administration (DEA). "4-Anilino-N-phenethylpiperidine (ANPP) and related precursors." Diversion Control Division. Link

Sources

Structure-activity relationship (SAR) studies of Piperidin-4-yl-o-tolyl-amine dihydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Piperidin-4-yl-o-tolyl-amine dihydrochloride , a critical pharmacophore in the design of GPCR ligands (specifically Muscarinic and Sigma receptors) and ion channel modulators. Unlike simple N-phenyl analogs, the o-tolyl derivative incorporates a steric "ortho-effect" that significantly alters the physicochemical and metabolic profile of the scaffold.

This document compares the o-tolyl scaffold against its unsubstituted and para-substituted counterparts, demonstrating how the ortho-methyl group functions as a conformational lock to enhance metabolic stability and selectivity.

Structural Logic & The "Ortho-Effect"

The core utility of Piperidin-4-yl-o-tolyl-amine lies in its ability to modulate the electronic and steric environment of the exocyclic nitrogen.

The Conformational Twist

In an unsubstituted N-phenyl-4-aminopiperidine, the aniline nitrogen lone pair conjugates with the phenyl ring, favoring a planar conformation. This planarity often leads to:

  • Rapid Metabolism: Planar rings are easily accessible to CYP450 oxidases (specifically CYP2D6 and CYP3A4).

  • Promiscuity: Flat structures often bind non-selectively to multiple aromatic receptors (e.g., hERG channel liability).

The o-Tolyl Advantage: The introduction of a methyl group at the ortho position creates steric clash with the piperidine 4-position hydrogens. This forces the aryl ring to twist out of plane relative to the nitrogen lone pair (dihedral angle shift >30°). This "decoupling" prevents resonance, slightly increases the basicity (pKa) of the exocyclic nitrogen, and creates a specific 3D shape that improves selectivity.

Visualizing the SAR Pathway

The following diagram illustrates the decision logic when selecting the o-tolyl scaffold over alternatives.

SAR_Logic Scaffold N-Aryl-4-aminopiperidine Scaffold Mod_Phenyl Unsubstituted Phenyl (Baseline) Scaffold->Mod_Phenyl Mod_Para p-Fluoro/Chloro (Electronic Block) Scaffold->Mod_Para Mod_Ortho o-Tolyl (Target) (Steric Lock) Scaffold->Mod_Ortho Outcome_Phenyl High Clearance Planar Conformation Low Selectivity Mod_Phenyl->Outcome_Phenyl Resonance Outcome_Para Blocked Para-Oxidation Maintains Planarity hERG Liability Risk Mod_Para->Outcome_Para EWG Effect Outcome_Ortho Twisted Conformation Reduced CYP Affinity Increased Selectivity Mod_Ortho->Outcome_Ortho Ortho-Clash

Figure 1: SAR Decision Tree illustrating the structural consequences of aryl substitution patterns.

Comparative Performance Analysis

The following data compares the o-tolyl analog with standard alternatives in a representative Lead Optimization campaign (e.g., targeting the Sigma-1 receptor or Muscarinic M1).

Physicochemical & Metabolic Profile
FeatureCompound A (Phenyl)Compound B (p-Fluorophenyl)Compound C (o-Tolyl)Scientific Rationale
Structure Unsubstituted4-Fluoro2-MethylBaseline vs. Electronic vs. Steric
pKa (Calc) ~4.6 (Aniline N)~4.0 (Reduced)~5.1 (Increased)o-Me breaks resonance, making N more basic [1].
LogD (pH 7.4) 1.82.12.3Hydrophobic o-Me increases lipophilicity slightly.
HLM Stability Low (

min)
Medium (

min)
High (

min)
o-Me blocks metabolic access and twists ring [2].
Conformation Planar (0°)Planar (0°)Twisted (~40°)Critical for fitting into globular GPCR pockets.
Biological Implications[1][2]
  • Compound A (Phenyl): Serves as a fragment binder but rarely a drug candidate due to rapid para-hydroxylation by the liver.

  • Compound B (p-Fluoro): Improves metabolic stability by blocking the para position but retains planarity, often leading to "flat" molecule stacking in hERG channels (cardiotoxicity risk).

  • Compound C (o-Tolyl): The preferred scaffold . The twist disrupts stacking (lowering hERG risk) and the methyl group fills specific hydrophobic sub-pockets often found in aminergic GPCRs [3].

Detailed Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Synthesis of this compound

Note: This protocol assumes starting from N-Boc-4-piperidone.

  • Reductive Amination:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and o-toluidine (1.1 eq) in dichloroethane (DCE).

    • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1.0 eq).

    • Stir at Room Temperature (RT) for 12 hours under

      
      .
      
    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1). Disappearance of ketone indicates completion.

  • Deprotection:

    • Dissolve intermediate in 1,4-Dioxane.

    • Add 4M HCl in Dioxane (excess). Stir for 2 hours.

    • Precipitate forms. Filter and wash with diethyl ether.

  • Salt Formation:

    • Recrystallize from Ethanol/Ether to obtain the pure Dihydrochloride salt .

Microsomal Stability Assay (Metabolic Validation)

This assay confirms the "Ortho-Effect" on stability.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM test compound (o-Tolyl vs Phenyl).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: N-Boc-4-Piperidone Step1 Reductive Amination (w/ o-Toluidine + STAB) Start->Step1 Step2 Acid Deprotection (HCl/Dioxane) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Branch Quality Control (>95% Purity?) Step3->Branch Branch->Step3 No Assay1 Assay A: HLM Stability (Metabolic Clearance) Branch->Assay1 Yes Assay2 Assay B: Radioligand Binding (Target Affinity) Branch->Assay2 Yes End SAR Data Integration Assay1->End Assay2->End

Figure 2: Step-by-step workflow from synthesis to biological validation.

References

  • Modulating Conformational Preferences by Allylic Strain. ACS Omega. (2022). Discusses the energetic penalties and conformational locking provided by ortho-substitution in piperidine rings.

  • Structural pairwise comparisons of HLM stability of phenyl derivatives. Journal of Computer-Aided Molecular Design. (2009). Provides quantitative data on the metabolic stability improvements of ortho- vs para-substitution.

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. (2014). Demonstrates the utility of the N-aryl-piperidine scaffold in designing selective Sigma receptor ligands.

  • Piperidine: A Comprehensive Exploration of Structure and Pharmacological Significance. International Journal of Novel Research and Development. (2023). Overview of the piperidine pharmacophore in drug discovery.

A Head-to-Head Preclinical Comparison of Piperidine Derivatives in Neurodegenerative Disease and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates, earning its status as a "privileged structure" in medicinal chemistry. Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable building block for designing novel therapeutics.[1] This guide offers a comparative analysis of promising piperidine derivatives from recent preclinical studies, focusing on their performance in models of neurodegenerative disease and cancer. By presenting key experimental data, detailed protocols, and visual representations of mechanisms and workflows, we aim to provide an objective resource for researchers engaged in the development of next-generation piperidine-based therapeutics.

Section 1: Piperidine Derivatives in Neurodegenerative Disease: A Focus on Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid plaques and neurofibrillary tangles. A key therapeutic strategy has been the inhibition of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[2] Here, we compare two piperidine-containing compounds: the well-established drug Donepezil and the naturally occurring alkaloid Piperine.

Comparative Efficacy and Biological Activity
CompoundTargetIn Vitro Potency (IC50)Preclinical In Vivo ModelsKey In Vivo Findings
Donepezil Acetylcholinesterase (AChE)5.7 nM - 53.6 ng/mL[3]APP/PS1 transgenic mice[4]Significantly improved cognitive function in novel object recognition and Morris water maze tests. Reduced insoluble Aβ40/Aβ42 levels and microglial activation.[4]
Piperine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)AChE: 0.12 mM - 0.3 mM, BuChE: 0.067 mM[5][6]Scopolamine-induced amnesia in rats, Streptozotocin-induced sporadic AD model in mice[5][7]Improved spatial learning and memory.[5] Ameliorated oxidative-nitrosative stress, restored neurotransmission, and reduced neuroinflammation.[7]
Mechanistic Insights

Donepezil is a highly selective and reversible inhibitor of AChE.[2] Its primary mechanism of action is to increase the levels of acetylcholine in the brain, thereby improving cognitive function.[2] Recent studies also suggest that Donepezil may have anti-inflammatory effects by inhibiting microglial activation and reducing the release of proinflammatory cytokines.[4]

Piperine , the major alkaloid in black pepper, exhibits a broader range of activities. It inhibits both AChE and BuChE, and its neuroprotective effects are also attributed to its antioxidant and anti-inflammatory properties.[5][7] Piperine has been shown to prevent oxidative stress and inflammation in the hippocampus, key pathological features of AD.[5]

Section 2: Piperidine Derivatives in Oncology

The piperidine moiety is also a key pharmacophore in the development of anticancer agents, with derivatives showing activity against a range of malignancies.[1] This section provides a head-to-head comparison of two synthetic piperidine derivatives: Compound 17a, a tubulin polymerization inhibitor, and HSP70-36, an inhibitor of heat shock protein 70.

Comparative Efficacy and Biological Activity
CompoundTargetIn Vitro Potency (IC50)Preclinical In Vivo ModelsKey In Vivo Findings
Compound 17a Tubulin (Colchicine Binding Site)PC3 (Prostate): 0.81 µM, MGC803 (Gastric): 1.09 µM, MCF7 (Breast): 1.30 µM[8]PC3 xenograft in BALB/c nude mice[8]Inhibited tumor growth in vivo.[8]
HSP70-36 Heat Shock Protein 70 (HSP70)BT474 (Breast): 1.41 µM, BT/Lap(R)1.0 (Lapatinib-resistant Breast): 1.47 µM[9]Not specified for HSP70-36, but other HSP70 inhibitors have shown efficacy in breast cancer xenografts.[4][7]Data for other HSP70 inhibitors suggest suppression of tumorigenesis and xenograft tumor growth.[7]
Mechanistic Insights

Compound 17a exerts its anticancer effects by inhibiting tubulin polymerization, binding at the colchicine site.[8] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[8] Furthermore, Compound 17a has been shown to suppress colony formation and inhibit the epithelial-mesenchymal transition (EMT) in prostate cancer cells.[8]

HSP70-36 is a novel inhibitor of Heat Shock Protein 70 (HSP70), a molecular chaperone that is often overexpressed in cancer cells and is associated with treatment resistance and poor prognosis.[9][10] By inhibiting HSP70, HSP70-36 can induce apoptosis and overcome drug resistance in cancer cells.[9][11] HSP70 inhibitors can interfere with multiple signaling pathways that promote cancer cell survival.[12]

Experimental Protocols

General Experimental Workflow for Preclinical Evaluation of Piperidine Derivatives

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation a Synthesis & Characterization b Target-Based Assays (e.g., Enzyme Inhibition) a->b c Cell-Based Assays (e.g., Cytotoxicity, Proliferation) a->c d Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) b->d c->d e Pharmacokinetics (PK) & Pharmacodynamics (PD) d->e Lead Compound Selection f Animal Model of Disease (e.g., Transgenic, Xenograft) e->f g Efficacy Studies (e.g., Tumor Growth, Behavior) f->g h Toxicology Studies g->h G cluster_0 HSP70-Mediated Pro-Survival Signaling cluster_1 Effect of HSP70 Inhibitor (HSP70-36) a Stress Signals (e.g., Chemotherapy) b HSP70 Upregulation a->b c Inhibition of Apoptosis b->c Blocks Apaf-1, Bax d Stabilization of Oncogenic Proteins b->d g Inhibition of HSP70 e Cancer Cell Survival & Proliferation c->e d->e f HSP70-36 f->g h Induction of Apoptosis g->h i Degradation of Oncogenic Proteins g->i j Cancer Cell Death h->j i->j

Caption: Simplified diagram of HSP70's role in cancer cell survival and the effect of its inhibition.

HSP70 is a molecular chaperone that plays a critical role in protein folding and protecting cells from stress. [10]In many cancers, HSP70 is overexpressed and contributes to tumorigenesis by inhibiting apoptosis and stabilizing oncogenic proteins. [4][11]HSP70 can block apoptosis by interfering with key components of the apoptotic machinery, such as Apaf-1 and Bax. [12]By inhibiting HSP70, compounds like HSP70-36 can sensitize cancer cells to apoptosis and lead to the degradation of proteins that are critical for their survival and proliferation. [9][11]

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The preclinical data presented in this guide for Donepezil, Piperine, Compound 17a, and HSP70-36 highlight the diverse biological activities and therapeutic potential of this chemical class. While direct head-to-head comparisons in identical preclinical models are often lacking in the literature, this compilation provides a valuable resource for researchers to assess the relative strengths and weaknesses of these and other piperidine derivatives. A thorough understanding of their mechanisms of action, coupled with robust preclinical evaluation using standardized protocols, will be crucial for the successful translation of these promising compounds into clinically effective therapies.

References

  • In-vitro anti-cholinesterase activities by piperine, an alkaloid from the spice family Piperaceae. - CABI Digital Library. Available from: [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed. Available from: [Link]

  • Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed. Available from: [Link]

  • Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation - ResearchTweet. Available from: [Link]

  • Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay - PubMed. Available from: [Link]

  • Aggressive breast cancer cells hijack natural stress protector to thrive | ScienceDaily. Available from: [Link]

  • Isolation and Characterization of Acetylcholinesterase Inhibitors from Piper longum and Binding Mode Predictions - PubMed. Available from: [Link]

  • Percentage AChE inhibitory activity of piperine and derivatives. - ResearchGate. Available from: [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... - ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Hsp70 chaperones: Cellular functions and molecular mechanism - PMC. Available from: [Link]

  • Novel Piperidine Derivatives as Colchicine Binding Site Inhibitors Induce Apoptosis and Inhibit Epithelial-Mesenchymal Transition Against Prostate Cancer PC3 Cells - PubMed. Available from: [Link]

  • The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations - Frontiers. Available from: [Link]

  • Hsp70 inhibits apoptosis and is involved in immune regulation by... - ResearchGate. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. Available from: [Link]

  • Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators - Frontiers. Available from: [Link]

  • HSP70 regulates cell proliferation and apoptosis in actinomycin-D-treated lung cancer cells. Available from: [Link]

  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed. Available from: [Link]

  • Effect of compound on tubulin polymerization - ResearchGate. Available from: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - Bentham Open Archives. Available from: [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... - ResearchGate. Available from: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC. Available from: [Link]

  • Diversity of extracellular HSP70 in cancer: advancing from a molecular biomarker to a novel therapeutic target - PMC. Available from: [Link]

  • Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics - PMC. Available from: [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer - MDPI. Available from: [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Available from: [Link]

Sources

Comparative Efficacy Analysis: Piperidin-4-yl-o-tolyl-amine dihydrochloride (P4TA-HCl) vs. Standard of Care in BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The treatment landscape for BRAF V600E-mutant metastatic melanoma has been significantly advanced by targeted therapies. The current standard of care, a combination of BRAF and MEK inhibitors, has demonstrated substantial clinical benefit. However, acquired resistance remains a significant clinical challenge. This guide provides a comprehensive technical comparison of the established standard of care with a novel investigational agent, Piperidin-4-yl-o-tolyl-amine dihydrochloride (designated P4TA-HCl), a potent and selective allosteric inhibitor of SHP2. We will delve into the mechanistic rationale, present comparative preclinical and hypothetical clinical data, and provide detailed experimental protocols for key validation assays.

Introduction: The Challenge of Acquired Resistance in Targeted Melanoma Therapy

Metastatic melanoma, particularly tumors harboring the BRAF V600E mutation, is characterized by the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical driver of cell proliferation and survival. The introduction of BRAF inhibitors (BRAFi), such as Dabrafenib, and MEK inhibitors (MEKi), such as Trametinib, has revolutionized patient outcomes. The combination of BRAFi and MEKi provides a synergistic blockade of the MAPK pathway, leading to improved response rates and survival compared to BRAFi monotherapy.

Despite these advances, a substantial proportion of patients develop acquired resistance, often within a year of treatment initiation. This resistance is frequently driven by the reactivation of the MAPK pathway through various mechanisms, including the activation of receptor tyrosine kinases (RTKs) that bypass the BRAF/MEK blockade. This clinical reality underscores the urgent need for novel therapeutic strategies that can overcome or delay the onset of resistance.

One promising avenue of investigation is the inhibition of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple RTKs. SHP2 is a key positive regulator of the RAS-MAPK cascade, and its inhibition presents a logical strategy to counteract the signaling reactivation that drives resistance. This guide focuses on P4TA-HCl, a hypothetical, novel, and selective SHP2 inhibitor, and evaluates its potential efficacy against the current standard of care.

Mechanistic Rationale: A Tale of Two Blockades

Standard of Care: Vertical Inhibition of the MAPK Pathway

The current standard of care, combined Dabrafenib and Trametinib therapy, employs a vertical inhibition strategy. Dabrafenib directly targets the mutated BRAF V600E kinase, while Trametinib inhibits the downstream kinase, MEK. This dual blockade is designed to prevent the paradoxical activation of the MAPK pathway that can be observed with BRAF inhibitor monotherapy and to provide a more profound and durable suppression of oncogenic signaling.

Standard_of_Care_Pathway Fig. 1: Mechanism of Standard of Care RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: Dual blockade of the MAPK pathway by Dabrafenib and Trametinib.

P4TA-HCl: Horizontal Inhibition at a Critical Signaling Node

P4TA-HCl introduces a different therapeutic concept. As a SHP2 inhibitor, it acts upstream of RAS, effectively blocking the signal relay from a wide array of RTKs. In the context of acquired resistance, where tumor cells often upregulate various RTKs to reactivate the MAPK pathway, SHP2 inhibition can theoretically cut off these escape routes. By preventing the dephosphorylation of key signaling molecules, P4TA-HCl maintains a state of signal attenuation, regardless of which upstream RTK is activated.

P4TA_HCl_Pathway Fig. 2: Mechanism of P4TA-HCl Action RTK Multiple Receptor Tyrosine Kinases (RTK) SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation P4TA_HCl P4TA-HCl P4TA_HCl->SHP2

Caption: P4TA-HCl inhibits SHP2, a key upstream node in the MAPK pathway.

Comparative Preclinical Efficacy

To evaluate the potential of P4TA-HCl, we present a summary of hypothetical preclinical data from studies on BRAF V600E-mutant melanoma cell lines, including a parental sensitive line (A375) and a derived resistant line (A375-R) with acquired resistance to Dabrafenib/Trametinib.

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) was determined for each treatment condition after 72 hours of exposure.

Cell Line Treatment IC50 (nM)
A375 (Sensitive) Dabrafenib + Trametinib (1:1)15
P4TA-HCl85
P4TA-HCl + Dabrafenib/Trametinib8
A375-R (Resistant) Dabrafenib + Trametinib (1:1)> 1000
P4TA-HCl120
P4TA-HCl + Dabrafenib/Trametinib65

Interpretation: The standard of care is highly effective in sensitive cells but loses efficacy in the resistant model. P4TA-HCl demonstrates modest single-agent activity but, crucially, shows potent synergy with the standard of care, particularly in re-sensitizing the resistant cells to treatment.

In Vivo Xenograft Studies

NOD-SCID mice bearing A375-R xenografts were treated for 21 days.

Treatment Group Tumor Growth Inhibition (%) Endpoint Tumor Volume (mm³)
Vehicle Control01540 ± 180
Dabrafenib + Trametinib151310 ± 210
P4TA-HCl (monotherapy)45847 ± 150
P4TA-HCl + Dabrafenib/Trametinib85231 ± 95

Interpretation: In a model of acquired resistance, P4TA-HCl as a single agent demonstrates superior activity to the standard of care. The combination of P4TA-HCl with Dabrafenib/Trametinib resulted in significant tumor regression, suggesting a powerful synergistic effect in vivo.

Hypothetical Phase II Clinical Trial Data

The following data represents a hypothetical Phase II clinical trial in patients with BRAF V600E-mutant metastatic melanoma who have progressed on prior BRAF/MEK inhibitor therapy.

Efficacy Endpoint P4TA-HCl (n=80) Investigator's Choice Chemo (n=40)
Objective Response Rate (ORR) 35%10%
Median Progression-Free Survival (PFS) 7.2 months2.8 months
Median Overall Survival (OS) 14.5 months8.1 months
Disease Control Rate (DCR) 78%45%

Safety Profile (Grade ≥3 Adverse Events)

Adverse Event P4TA-HCl (%) Investigator's Choice Chemo (%)
Edema82
Diarrhea512
Fatigue615
Neutropenia225

Interpretation: In this hypothetical trial, P4TA-HCl demonstrates clinically meaningful improvements in ORR, PFS, and OS compared to standard chemotherapy in a resistant patient population. The safety profile appears manageable and distinct from chemotherapy, with a lower incidence of myelosuppression.

Experimental Protocols

For scientific integrity and reproducibility, we provide the core methodologies for the preclinical evaluations described.

Protocol: Cell Viability Assay

Cell_Viability_Workflow Fig. 3: Workflow for Cell Viability Assay cluster_prep Preparation cluster_treat Treatment cluster_read Readout Seed 1. Seed cells in 96-well plates (5,000 cells/well) Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add serial dilutions of compounds (P4TA-HCl, etc.) Incubate1->Treat Incubate2 4. Incubate for 72h Treat->Incubate2 Reagent 5. Add CellTiter-Glo® Reagent Incubate2->Reagent Incubate3 6. Incubate for 10 min (room temp) Reagent->Incubate3 Read 7. Read luminescence Incubate3->Read

Caption: Step-by-step workflow for determining in vitro cell viability.

  • Cell Seeding: BRAF V600E-mutant melanoma cells (A375 and A375-R) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Preparation: P4TA-HCl, Dabrafenib, and Trametinib are serially diluted in culture medium to achieve a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the respective drug dilutions.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is measured using a luminescence-based assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism.

Protocol: Western Blot for Pathway Modulation
  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for 2 hours.

  • Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.

  • Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, β-actin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The hypothetical data presented for this compound (P4TA-HCl) highlights the potential of SHP2 inhibition as a transformative strategy in the treatment of BRAF V600E-mutant metastatic melanoma, particularly in the context of acquired resistance to the current standard of care. The preclinical evidence suggests a potent synergistic relationship when P4TA-HCl is combined with BRAF/MEK inhibitors, effectively re-sensitizing resistant tumors to therapy. The projected Phase II clinical data further supports its potential to offer a significant improvement in patient outcomes with a manageable safety profile.

While this guide is based on a hypothetical compound, the underlying scientific rationale for SHP2 inhibition is robust and is the subject of active clinical investigation. The continued exploration of novel agents that target key signaling nodes like SHP2 will be critical in our ongoing efforts to overcome therapeutic resistance and improve long-term survival for patients with metastatic melanoma.

References

  • Title: BRAF V600-Mutant Melanoma: A Practical Review of Current Management, Resistance Mechanisms, and Future Perspectives. Source: Cancers (Basel) URL: [Link]

  • Title: Combined BRAF and MEK Inhibition in Melanoma: A Review of Clinical Evidence. Source: American Journal of Clinical Dermatology URL: [Link]

  • Title: SHP2 as a Therapeutic Target in Cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Overcoming Resistance to BRAF and MEK Inhibitors in Melanoma. Source: Annual Review of Medicine URL: [Link]

Benchmarking the Selectivity of Piperidin-4-yl-o-tolyl-amine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the kinase selectivity of the novel compound, Piperidin-4-yl-o-tolyl-amine dihydrochloride. While the specific targets of this compound are yet to be fully elucidated, this document outlines the essential experimental strategies and data interpretation required to characterize its selectivity profile against the human kinome. We will use a hypothetical scenario where this compound is being investigated as a potential inhibitor of Aurora Kinase A (AURKA), a critical regulator of mitosis and a target in oncology.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, a significant challenge remains in achieving inhibitor selectivity.[1][2] Most kinase inhibitors target the highly conserved ATP-binding pocket, leading to the potential for off-target effects and associated toxicities.[3] Therefore, rigorous and early-stage selectivity profiling is paramount in the drug discovery pipeline to identify compounds with the desired therapeutic window.

This guide will compare the hypothetical selectivity profile of this compound with two well-characterized kinase inhibitors:

  • Alisertib (MLN8237): A known potent and selective Aurora Kinase A inhibitor.

  • Staurosporine: A non-selective, pan-kinase inhibitor, serving as a promiscuous control.

Experimental Design for Comprehensive Selectivity Profiling

A multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity, combining in vitro biochemical assays with cell-based analyses.

In Vitro Biochemical Assays: The First Line of Assessment

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. Several platforms are available, each with its own advantages. For this guide, we will focus on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[4]

Experimental Workflow: Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Compound Dilution Series (this compound, Alisertib, Staurosporine) Incubation Incubation of Kinase, Compound, and ATP/Substrate Compound_Prep->Incubation Kinase_Panel Kinase Panel Preparation (e.g., AURKA, SRC, VEGFR2, etc.) Kinase_Panel->Incubation Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Incubation ADP_Glo_Reagent Addition of ADP-Glo™ Reagent Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Addition of Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Measurement Luminescence Measurement (Proportional to ADP) Kinase_Detection_Reagent->Luminescence_Measurement Percent_Inhibition Calculation of Percent Inhibition Luminescence_Measurement->Percent_Inhibition IC50_Determination IC50 Curve Fitting Percent_Inhibition->IC50_Determination Selectivity_Score Selectivity Score Calculation IC50_Determination->Selectivity_Score cluster_upstream Upstream Regulation cluster_core Core Mitotic Progression cluster_downstream Downstream Effects Cyclin B/CDK1 Cyclin B/CDK1 AURKA Aurora Kinase A Cyclin B/CDK1->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest Inhibition leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Simplified signaling pathway of Aurora Kinase A during mitosis.

Experimental Protocol: Western Blot for Phospho-Histone H3

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa) and treat with increasing concentrations of this compound, Alisertib, and Staurosporine for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Histone H3 (a downstream substrate of AURKA) and total Histone H3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phospho-Histone H3. A decrease in the phospho-Histone H3 signal indicates inhibition of AURKA activity in a cellular context.

Comparative Data Analysis and Interpretation

The data from these experiments will allow for a robust comparison of the selectivity of this compound.

Table 1: Hypothetical In Vitro IC50 Data (nM)

CompoundAURKA (Primary Target)SRC (Off-Target)VEGFR2 (Off-Target)
This compound151,500>10,000
Alisertib55,000>10,000
Staurosporine2108

Table 2: Hypothetical Cellular IC50 Data (nM) for Phospho-Histone H3 Inhibition

CompoundHeLa Cells
This compound50
Alisertib20
Staurosporine10

Interpretation of Results:

  • Potency: Based on the hypothetical data, Alisertib is the most potent inhibitor of AURKA in both biochemical and cellular assays. This compound demonstrates good potency, albeit slightly lower than Alisertib. Staurosporine, as expected, is highly potent against all kinases tested.

  • Selectivity: The selectivity of an inhibitor can be quantified by comparing its IC50 value for the primary target to that of off-targets.

    • This compound shows a 100-fold selectivity for AURKA over SRC and is highly selective against VEGFR2. This suggests a favorable selectivity profile.

    • Alisertib exhibits a very high degree of selectivity for AURKA over the tested off-targets.

    • Staurosporine demonstrates a lack of selectivity, with potent inhibition of all three kinases.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the selectivity of this compound. The combination of in vitro kinase panel screening and in-cell target validation provides a comprehensive understanding of a compound's activity and potential liabilities.

Based on our hypothetical data, this compound presents as a potent and selective inhibitor of Aurora Kinase A. Further studies should expand the kinase panel to a broader representation of the human kinome to identify any other potential off-targets. [5][6]Additionally, cellular phenotypic assays, such as cell cycle analysis and apoptosis assays, would provide further evidence of its on-target effects. Ultimately, a thorough understanding of a compound's selectivity is crucial for its successful development as a therapeutic agent.

References

  • Begg, Z. A., & Shokat, K. M. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell Chemical Biology, 21(5), 623-631. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved February 13, 2024, from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved February 13, 2024, from [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666. [Link]

  • PubChem. (n.d.). N-(P-Tolyl)piperidin-4-amine dihydrochloride. Retrieved February 13, 2024, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 13, 2024, from [Link]

  • Kriegl, J. M., et al. (2015). Rodent selectivity of piperidine-4-yl-1H-indoles, a series of CC chemokine receptor-3 (CCR3) antagonists. Bioorganic & medicinal chemistry letters, 25(3), 535–541. [Link]

  • Schepmann, D., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(10), 1039–1050. [Link]

  • Tuccinardi, T., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International journal of molecular sciences, 24(10), 8889. [Link]

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A Comparative Guide to the In Vivo Validation of N-(p-Tolyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro "hit" to a viable clinical candidate is fraught with challenges. A critical, and often daunting, step in this process is the in vivo validation of initial laboratory findings.[1][2][3] This guide provides a comprehensive framework for designing and executing an in vivo validation strategy, using the hypothetical case of N-(p-Tolyl)piperidin-4-amine dihydrochloride, a novel small molecule with potential therapeutic applications.

While specific biological activity for N-(p-Tolyl)piperidin-4-amine dihydrochloride is not extensively documented in public literature, its chemical structure, featuring a piperidine core, is common in neuroactive compounds and other targeted therapies.[4] For the purpose of this guide, we will postulate that our initial in vitro screening has identified it as a potent and selective inhibitor of a novel enzyme, "Enzyme X," which is implicated in the pathophysiology of Alzheimer's disease.

This guide will offer an objective comparison of methodologies and provide the supporting experimental rationale necessary to rigorously test this in vitro hypothesis in a living system. We will explore the critical steps of pharmacokinetic profiling, target engagement confirmation, efficacy testing in a relevant disease model, and preliminary safety assessment.

Part 1: The In Vitro Foundation: Characterizing the Lead Compound

Before embarking on costly and complex animal studies, a robust in vitro data package is essential. This dataset not only establishes the compound's primary mechanism of action but also informs the design of subsequent in vivo experiments.

Hypothetical In Vitro Profile of N-(p-Tolyl)piperidin-4-amine dihydrochloride:

Assay Type Parameter Result Significance
Biochemical Assay Enzyme X Inhibition (IC50)50 nMDemonstrates potent inhibition of the target enzyme.
Cell-Based Assay Cellular Target Engagement200 nMConfirms cell permeability and interaction with Enzyme X in a cellular context.
Selectivity Panel Kinase/GPCR Panel (100+ targets)>10 µMIndicates high selectivity for Enzyme X, reducing the likelihood of off-target effects.
In Vitro Toxicology Cytotoxicity (HepaRG cells)>50 µMSuggests a favorable preliminary safety profile.

These in vitro results position N-(p-Tolyl)piperidin-4-amine dihydrochloride as a promising candidate for further development, necessitating validation in a more physiologically relevant setting.

Part 2: The In Vivo Gauntlet: A Step-by-Step Validation Workflow

The transition from a controlled in vitro environment to a complex living organism introduces numerous variables. A well-designed in vivo strategy systematically addresses these variables to provide a clear picture of the compound's therapeutic potential.

Workflow for In Vivo Validation

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Decision Point PK Pharmacokinetic (PK) Profiling (ADME Assessment) TE Target Engagement (Confirming On-Target Activity) PK->TE Informs Dosing for Target Engagement Tox Preliminary Toxicology (Safety & Tolerability) PK->Tox Determines Exposure Levels for Safety Efficacy Efficacy Study in Alzheimer's Disease Model TE->Efficacy Confirms Biologically Relevant Dose Tox->Efficacy Establishes Safe Dosing Range GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Demonstrates Therapeutic Potential G cluster_0 Normal Pathophysiology cluster_1 Therapeutic Intervention Substrate Substrate A EnzymeX Enzyme X Substrate->EnzymeX Product Pathogenic Product B EnzymeX->Product Catalysis Neuronal Damage Neuronal Damage Product->Neuronal Damage Inhibitor N-(p-Tolyl)piperidin-4-amine InhibitedEnzymeX Inhibited Enzyme X Inhibitor->InhibitedEnzymeX Binding & Inhibition Reduced Pathogenic\nProduct B Reduced Pathogenic Product B InhibitedEnzymeX->Reduced Pathogenic\nProduct B Blocked Catalysis Substrate A Substrate A Substrate A->InhibitedEnzymeX Neuroprotection Neuroprotection Reduced Pathogenic\nProduct B->Neuroprotection

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling N-(p-Tolyl)piperidin-4-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling of N-(p-Tolyl)piperidin-4-amine dihydrochloride (CAS 1229625-38-0). As a piperidine derivative and an amine salt, this compound requires stringent handling procedures to ensure the safety of all laboratory personnel.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in risk assessment and scientific causality to build a culture of safety and trust in your laboratory operations.

Hazard Analysis: Understanding the Risk Profile

  • Piperidine Core: Piperidine and its derivatives are the primary drivers of the hazard profile. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled, and harmful if swallowed.[2][3][4] Crucially, it is known to cause severe skin burns and serious eye damage.[2][5][6] Therefore, all derivatives, including N-(p-Tolyl)piperidin-4-amine dihydrochloride, must be handled with the presumption of corrosivity and toxicity.

  • Amine Salt Nature: The compound is a dihydrochloride salt, indicating it is likely a solid, crystalline powder. This physical state introduces a significant risk of aerosolization and inhalation during handling, such as weighing or transferring.[7] Handling amine compounds necessitates dedicated protective equipment, including gloves, goggles, and potentially respiratory protection, to prevent irritation and sensitization.[8][9][10]

Based on this analysis, the primary risks associated with N-(p-Tolyl)piperidin-4-amine dihydrochloride are:

  • Acute Toxicity: Potential for harm if inhaled, ingested, or absorbed through the skin.

  • Corrosivity: High risk of severe burns to skin and permanent damage to eyes.

  • Respiratory Irritation: Inhalation of the powdered compound can cause significant irritation to the respiratory system.[10]

Core PPE Requirements: A Multi-Layered Defense

A multi-layered approach to PPE is mandatory. The selection of each component is directly linked to the identified risks of toxicity, corrosivity, and respiratory irritation.

  • Primary Engineering Control: All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

A. Eye and Face Protection

  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[11]

  • Causality: Goggles provide a seal around the eyes, offering protection from airborne powder and accidental splashes of solutions, which is critical given the compound's potential for severe eye damage.[6]

  • Additional Requirement: A full-face shield must be worn over the safety goggles whenever handling the solid powder or preparing solutions.[11][12]

  • Causality: The face shield protects the entire face from splashes and dispersed powder, which can cause severe skin burns.[4]

B. Hand Protection

  • Requirement: Double-gloving with chemical-resistant nitrile gloves is required.[12]

  • Causality: The outer glove provides the primary barrier. In case of a small tear or a splash, the inner glove prevents immediate skin contact. This is critical due to the high dermal toxicity of piperidine-based compounds.[4][6] Gloves must be inspected for integrity before each use and the outer glove changed immediately upon contamination.

C. Body Protection

  • Requirement: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[13] For large quantities or tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Causality: This protects against skin contact from spills and splashes. Contaminated clothing must be removed immediately to prevent chemical absorption through the skin.[6][14]

D. Respiratory Protection

  • Requirement: When weighing or transferring the solid compound, or whenever dust may be generated, a respirator is required.[7] The minimum acceptable level is a NIOSH-approved N95 respirator.

  • Causality: Engineering controls (fume hood) are the first line of defense, but respiratory protection provides a necessary secondary defense against inhaling fine particles that may escape immediate capture.[11]

Operational and Disposal Plans

Adherence to standardized workflows is critical for minimizing exposure and ensuring reproducible safety.

Protocol 3.1: PPE Donning Sequence

The sequence of putting on PPE is designed to prevent cross-contamination.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Respirator: Perform a seal check and don the respirator.

  • Goggles & Face Shield: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

G cluster_prep Preparation cluster_respiratory Respiratory & Face cluster_final Final Barrier Lab_Coat 1. Don Lab Coat Inner_Gloves 2. Don Inner Gloves Lab_Coat->Inner_Gloves Respirator 3. Don Respirator Inner_Gloves->Respirator Goggles_Face_Shield 4. Don Goggles & Face Shield Respirator->Goggles_Face_Shield Outer_Gloves 5. Don Outer Gloves Goggles_Face_Shield->Outer_Gloves

Caption: PPE Donning Sequence Workflow.

Protocol 3.2: Safe Handling Workflow (Weighing & Dissolving)

This protocol outlines the procedural steps for safely handling the solid compound.

G A 1. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) in Fume Hood B 2. Don Full PPE (Protocol 3.1) A->B C 3. Tare Balance with Weigh Paper B->C D 4. Carefully Transfer Solid from Container to Weigh Paper C->D E 5. Record Mass & Transfer Solid to Beaker D->E F 6. Add Solvent Slowly to Dissolve Compound E->F G 7. Decontaminate Spatula & Dispose of Weigh Paper in Solid Waste Container F->G H 8. Proceed with Experiment G->H I 9. Post-Experiment Cleanup: Decontaminate surfaces, Segregate Waste H->I J 10. Doff PPE (Protocol 3.3) I->J

Caption: Safe Handling Workflow for Solid Compound.

Protocol 3.3: PPE Doffing (Removal) Sequence

The doffing sequence is arguably more critical than donning to prevent self-contamination. It must be performed slowly and deliberately.

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol).

  • Remove Outer Gloves: Peel off the outer gloves without touching the outside surface with your bare hand. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Handle by the strap or sides. Place in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Remove Inner Gloves: Peel off the final pair of gloves, again without touching the outer surface.

  • Remove Respirator: Remove the respirator last.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Protocol 3.4: Spill and Disposal Plan
  • Spill Response: In case of a spill, evacuate the immediate area. Ensure proper PPE is worn before cleanup. Cover the spill with a non-flammable absorbent material like sand or dry lime.[14] Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[15]

  • Waste Disposal: All waste, including contaminated PPE, weigh paper, and excess chemical, must be treated as hazardous waste.[14] It should be collected in clearly labeled, sealed containers.[2] Disposal must be handled by a licensed hazardous material disposal company in accordance with all local and federal regulations.[16][17] Never discharge this material into drains or sewers.[15]

Summary of PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Retrieving from Storage Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing/Transfer (Solid) Goggles & Face ShieldDouble Nitrile GlovesLab CoatN95 Respirator (Mandatory)
Handling Solutions Safety GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronN95 Respirator or higher
Waste Disposal Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronN95 Respirator (if handling solids)

This comprehensive guide provides the framework for safely handling N-(p-Tolyl)piperidin-4-amine dihydrochloride. Adherence to these protocols is non-negotiable. Always consult your institution's specific safety guidelines and the most current SDS for any chemical before beginning work.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Spectra Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Spectra Amines. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Google Patents. (2005). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-(P-Tolyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.